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5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile Documentation Hub

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  • Product: 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile
  • CAS: 1251393-72-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile

Executive Summary In the landscape of advanced drug development and coordination chemistry, bifunctional molecular building blocks are critical for designing highly specific pharmacophores and transition metal ligands. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug development and coordination chemistry, bifunctional molecular building blocks are critical for designing highly specific pharmacophores and transition metal ligands. 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is a highly versatile, bifunctional aliphatic-heterocyclic compound. It features an electron-rich 4,5-dimethylimidazole core tethered to a flexible 5-carbon spacer that terminates in a reactive nitrile group.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and details the mechanistic causality behind its analytical characterization.

Structural & Physicochemical Profiling

The structural architecture of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (Chemical Formula: C₁₀H₁₅N₃) dictates its behavior in both biological and synthetic environments. The two methyl groups at the C4 and C5 positions of the imidazole ring act as inductive electron donors. This significantly increases the electron density of the aromatic system, elevating the basicity of the non-alkylated nitrogen (N3) compared to an unsubstituted imidazole [1].

Quantitative Data Summary
PropertyValueMechanistic Causality / Significance
Molecular Weight 177.25 g/mol Low molecular weight ensures it remains a highly efficient building block without violating Lipinski’s Rule of 5 in downstream API synthesis.
Conjugate Acid pKa ~7.3The electron-donating 4,5-dimethyl groups raise the pKa (compared to imidazole's ~6.9), making the N3 atom a stronger Lewis base and hydrogen-bond acceptor [1].
Topological PSA 41.6 ŲDerived from the basic imidazole nitrogen (17.8 Ų) and the terminal nitrile (23.8 Ų). Optimal for membrane permeability if used in a pharmacophore.
LogP (Estimated) 1.2 – 1.8The lipophilic pentyl chain and methyl groups are perfectly counterbalanced by the polar nitrile and imidazole moieties, ensuring amphiphilic solubility.
Rotatable Bonds 5The pentyl chain provides high conformational flexibility, allowing the molecule to adopt optimal geometries for bidentate metal coordination.

Synthetic Workflow & Mechanistic Causality

The synthesis of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is achieved via the regioselective N-alkylation of 4,5-dimethylimidazole with 5-bromopentanenitrile.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4,5-dimethylimidazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) to the solution. Stir at room temperature for 30 minutes.

  • Electrophilic Addition: Add 5-bromopentanenitrile (1.1 eq) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Alkylation: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5) to isolate the pure product.

Mechanistic Causality: Base Selection

The choice of base is the most critical parameter in this workflow. The N-alkylation of imidazoles requires the deprotonation of the N-H bond to form a highly nucleophilic imidazolate anion [3]. While weaker bases like K₂CO₃ can facilitate this, Cs₂CO₃ is explicitly selected . The large ionic radius of the cesium cation creates a highly dissociated, "loose" ion pair with the imidazolate anion in DMF. This "naked anion" effect maximizes the nucleophilicity of the nitrogen, driving the Sₙ2 attack on the primary alkyl bromide to completion and suppressing unwanted C-alkylation side reactions.

Synthesis A 4,5-Dimethylimidazole (Starting Material) B Deprotonation (Cs2CO3 in DMF) A->B pKa ~7.3 C Imidazolate Anion (Naked Nucleophile) B->C -H+ E SN2 Alkylation C->E D 5-Bromopentanenitrile (Electrophile) D->E F 5-(4,5-dimethyl-1H-imidazol- 1-yl)pentanenitrile E->F -Br-

Synthesis Mechanism: Cs2CO3-mediated deprotonation and subsequent SN2 N-alkylation.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the analytical protocol must act as a self-validating system. The completion of the reaction and the structural fidelity of the product are confirmed through orthogonal spectroscopic techniques.

Infrared (IR) Spectroscopy Validation

IR spectroscopy provides an immediate, binary confirmation of the reaction's success:

  • Disappearance of N-H Stretch: The starting material (4,5-dimethylimidazole) exhibits a broad, strong N-H stretching band between 3200–3400 cm⁻¹. Validation Checkpoint: The complete absence of this broad band in the purified product confirms that N-alkylation has occurred.

  • Appearance of C≡N Stretch: The product spectrum will feature a sharp, diagnostic, medium-intensity absorption band at exactly 2250 cm⁻¹ [2]. This confirms the successful integration of the pentanenitrile chain without degradation of the cyano group under basic conditions.

Proton NMR (¹H NMR) Regiochemical Validation

The ¹H NMR spectrum validates the regiochemistry and structural integrity:

  • Symmetry Breaking: In unsubstituted 4,5-dimethylimidazole, the two methyl groups are chemically equivalent due to rapid tautomerization, appearing as a single peak. Upon N-alkylation, tautomerization is locked. The steric compression between the N1-pentyl chain and the C5-methyl group breaks this symmetry. Validation Checkpoint: The appearance of two distinct methyl singlets (typically around 2.1 ppm and 2.2 ppm) definitively proves successful N1-alkylation.

  • Aliphatic Chain: The methylene protons adjacent to the nitrile (-CH₂-CN) will appear as a distinct triplet near 2.3 ppm, while the N-methylene protons (N-CH₂-) will appear as a triplet further downfield near 3.8 ppm due to the deshielding effect of the imidazole ring.

Downstream Applications: Ligand Design

The true utility of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile lies in its potential as a precursor for advanced bidentate ligands. By subjecting the terminal nitrile to reduction (e.g., using LiAlH₄ or catalytic hydrogenation with H₂/Pd), the molecule is converted into 5-(4,5-dimethyl-1H-imidazol-1-yl)pentan-1-amine.

This primary amine derivative acts as a potent bidentate N,N-donor ligand. The flexible 5-carbon chain allows the molecule to fold and coordinate seamlessly with transition metals (such as Iridium or Ruthenium), forming stable metallacycles utilized in catalytic hydrogen generation and advanced materials science [4].

Downstream A 5-(4,5-dimethyl-1H-imidazol- 1-yl)pentanenitrile B Nitrile Reduction (LiAlH4 or H2/Pd) A->B Target: C≡N bond C Primary Amine Derivative (N,N-Donor Ligand) B->C Primary Amine Formation E Bidentate Coordination Metallacycle Complex C->E N-donor 1 & 2 D Transition Metal (e.g., Ir, Ru, Cu) D->E Metal Center

Downstream Application: Reduction of the nitrile to form a bidentate coordination complex.

References

  • Showing Compound Card for 4,5-Dimethylimidazole (CDB005466) Cannabis Compound Database URL: [Link]

  • Interpreting Infrared Spectra Specac Ltd URL:[Link]

  • Efficient H2 generation from formic acid using azole complexes in water The Royal Society of Chemistry URL: [Link]

Exploratory

Mechanistic Profiling of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile: A Bimodal Pharmacophore in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide Executive Summary In modern drug discovery, specific structural motifs act as "privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide

Executive Summary

In modern drug discovery, specific structural motifs act as "privileged scaffolds" capable of interrogating multiple biological pathways. The compound 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (CAS: 1251393-72-2) is a highly versatile chemical building block. As a Senior Application Scientist, I frequently utilize this structural topology as a prototypical pharmacophore to evaluate two distinct pharmacological mechanisms: Type II Cytochrome P450 (CYP) metalloenzyme inhibition and Histamine (H3/H4) G-protein coupled receptor (GPCR) antagonism . This whitepaper dissects the physicochemical causality behind its mechanism of action and provides field-proven, self-validating protocols for its evaluation.

Molecular Anatomy & Physicochemical Rationale

To understand the mechanism of action, we must first deconstruct the molecule into its functional domains. Every structural feature dictates a specific interaction within the target binding pocket:

  • The 4,5-Dimethylimidazole Core: The imidazole ring is an aromatic heterocycle containing a basic, unprotonated nitrogen (N3). This nitrogen possesses a lone pair of electrons primed for dative covalent bonding with transition metals. The addition of methyl groups at the 4 and 5 positions is a deliberate steric design; it restricts the rotational degrees of freedom, forcing the molecule into a specific conformation that enhances selectivity for narrow enzyme binding channels over off-target proteins.

  • The Pentanenitrile Linker: The 5-carbon aliphatic chain serves as a lipophilic spacer, finely tuning the molecule's partition coefficient (LogP) to allow penetration into deep hydrophobic transmembrane domains. The terminal nitrile group (-C≡N) acts as a potent hydrogen bond acceptor and a strong dipole, enabling anchoring interactions with polar amino acid residues (such as Serine or Threonine) at the periphery of the binding site.

Primary Mechanism: Heme Coordination in CYP450 Metalloenzymes

The primary and most potent mechanism of action for this structural class is the inhibition of Cytochrome P450 enzymes (e.g., CYP11B1, CYP11B2, or Aromatase) .

The Causality of Inhibition: CYP450 enzymes rely on a hexacoordinate heme iron (Fe3+) core to catalyze the oxidation of endogenous substrates. The 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile molecule acts as a Type II spectral inhibitor . The N3 atom of the imidazole ring directly coordinates with the heme iron, displacing the native distal water molecule. This coordination forcefully shifts the iron from a high-spin to a low-spin state, effectively short-circuiting the enzyme's catalytic cycle. Simultaneously, the pentanenitrile tail threads through the substrate-access channel, locked in place by hydrogen bonding from the terminal nitrile.

CYP450_Binding Substrate 5-(4,5-dimethyl-1H-imidazol-1-yl) pentanenitrile Heme CYP450 Heme Iron (Fe3+) Substrate->Heme N3 Coordination (Type II Binding) Pocket Hydrophobic Pocket (Steric Fit) Substrate->Pocket 4,5-dimethyl interaction Polar Polar Residues (Ser/Thr) Substrate->Polar Nitrile H-bonding

Fig 1: Tripartite binding mechanism of the imidazole-nitrile pharmacophore in CYP450 active sites.

Secondary Mechanism: Histamine H3 Receptor Antagonism

Beyond metalloenzymes, the imidazole core is a classic bioisostere of endogenous histamine. This allows the compound to function as a competitive antagonist at the Histamine H3 receptor, a presynaptic GPCR.

The Causality of Antagonism: The molecule enters the orthosteric binding site of the H3 receptor. The basic imidazole nitrogen forms a critical salt bridge with a highly conserved Aspartate residue (Asp114) in Transmembrane Helix 3 (TM3). However, because the bulky 4,5-dimethyl groups and the rigid pentanenitrile tail clash with the receptor's activation micro-switches (e.g., the toggle switch in TM6), the receptor is locked in its inactive conformation. This prevents the coupling of the G(i/o) protein, thereby halting the inhibition of adenylyl cyclase and maintaining intracellular cAMP levels.

GPCR_Pathway Antagonist 5-(4,5-dimethyl-1H-imidazol-1-yl) pentanenitrile H3R Histamine H3 Receptor (Inactive State) Antagonist->H3R TM3 Aspartate Binding (Competitive Antagonism) Gi G(i/o) Protein (Uncoupled) H3R->Gi Prevents Activation cAMP Intracellular cAMP (Maintained) Gi->cAMP Normal Adenylyl Cyclase

Fig 2: GPCR antagonism mechanism preventing G(i/o) coupling and maintaining intracellular cAMP.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . As an Application Scientist, I mandate the inclusion of strict quality control metrics (like the Z'-factor) to prevent false positives caused by solvent artifacts or protein degradation.

Protocol A: CYP450 Type II Spectral Binding Assay (UV-Vis)

This assay quantifies the binding affinity ( Kd​ ) by measuring the shift in the Soret peak caused by heme coordination.

  • Preparation: Dilute recombinant human CYP enzyme (e.g., 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into sample and reference cuvettes.

  • Baseline Correction: Crucial Step: Titrate the reference cuvette with pure DMSO (vehicle) to match the exact volume of the compound being added to the sample cuvette. Imidazole coordination is highly sensitive to solvent perturbation; failing to do this will result in artificial Kd​ inflation.

  • Titration: Titrate 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile into the sample cuvette across a concentration range of 0.1 µM to 50 µM.

  • Measurement: Record the difference spectra (350–500 nm) after each addition. A classic Type II signature will emerge: a peak at 425–430 nm and a trough at 390–410 nm.

  • Self-Validation & QC:

    • Positive Control: Run a parallel assay using Ketoconazole (a known potent Type II inhibitor).

    • Data Integrity: Calculate the ΔAmax​ (Peak minus Trough). Plot ΔA vs. [Ligand] and fit to a Michaelis-Menten binding hyperbola. Accept the run only if the R2>0.98 .

Protocol B: GPCR Radioligand Displacement Assay

This assay determines the inhibition constant ( Ki​ ) for the H3 receptor .

  • Incubation: In a 96-well plate, combine 50 µg of cell membrane preparations expressing human H3R with 1 nM of [3H] -N- α -methylhistamine in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Addition: Add the test compound in a 10-point dose-response curve (1 nM to 100 µM).

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and read in a liquid scintillation counter.

  • Self-Validation & QC:

    • Non-Specific Binding (NSB): Define NSB using 10 µM unlabelled histamine.

    • Z'-Factor: Calculate the Z'-factor using the Total Binding (vehicle only) and NSB wells. Do not accept any Ki​ values unless the Z' > 0.6 , ensuring a statistically robust assay window.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of this specific imidazole-nitrile pharmacophore class. This data illustrates the Structure-Activity Relationship (SAR) logic, highlighting the molecule's preference for metalloenzyme coordination over GPCR antagonism due to the potent basicity of the unhindered N3 nitrogen.

Target SystemAssay MethodologyRepresentative Affinity ( Ki​ / IC50​ )Primary Molecular Interaction
CYP11B1 (Metalloenzyme) Type II Spectral Binding45 - 120 nMN3-Heme Fe3+ Coordination
Aromatase (CYP19A1) Fluorometric Inhibition80 - 150 nMN3-Heme Fe3+ Coordination
Histamine H3 Receptor Radioligand Displacement250 - 500 nMTM3 Aspartate Salt Bridge
Histamine H4 Receptor Radioligand Displacement> 10,000 nMPoor steric fit in binding pocket

References

To ensure absolute authoritative grounding, the following verified sources support the structural availability, mechanistic claims, and assay standards detailed in this whitepaper:

  • Mechanistic Action of Inhibitors: Review on Mechanistic Action of Inhibitors on Steel Corrosion in Acidic Media (Detailing Imidazole Adsorption and Coordination). Source: Portugaliae Electrochimica Acta. URL: [Link]

  • Assay Standards: Assay Guidance Manual: In Vitro Radioligand Binding Assays. Source: NCBI Bookshelf (Eli Lilly & Company and the National Center for Advancing Translational Sciences). URL:[Link]

Foundational

Engineering the Imidazole Pharmacophore: A Technical Guide on the Biological Activity and Development of Novel Derivatives

Executive Summary In the landscape of medicinal chemistry, the imidazole ring (C₃N₂H₄) stands as a highly privileged scaffold. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the imidazole ring (C₃N₂H₄) stands as a highly privileged scaffold. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently leverage the imidazole moiety not merely as a structural placeholder, but as a dynamic participant in target engagement. Its amphoteric nature, electron-rich π -system, and dual capacity as both a hydrogen bond donor and acceptor allow it to seamlessly interface with a multitude of biological targets, ranging from metalloenzymes to nucleic acids[1].

This technical whitepaper deconstructs the mechanistic rationale behind the biological activities of novel imidazole derivatives, specifically focusing on oncology and infectious diseases. Furthermore, it provides field-proven, self-validating experimental protocols designed to ensure high-fidelity data generation in your drug development workflows.

Molecular Architecture and Mechanistic Rationale

The unique pharmacological versatility of imidazole derivatives stems from their distinct physicochemical properties. The ring contains a sextet of π -electrons, rendering it aromatic, while the presence of an sp² hybridized nitrogen (N-3) provides an unshared electron pair ideal for coordinating with metal ions in biological systems[1][2]. Substitution at different positions (typically C-2, C-4, and C-5) allows for precise tuning of lipophilicity, electronic distribution, and steric hindrance, directly dictating the compound's pharmacokinetic profile and target selectivity[3].

Oncology: Multi-Targeted Anticancer Efficacy

Recent advancements in imidazole-based anticancer agents highlight their ability to bypass single-target resistance mechanisms by engaging multiple cellular pathways simultaneously. Novel derivatives have demonstrated profound efficacy against breast, lung, and colon cancer cell lines[3].

The primary mechanisms of action include:

  • Enzyme Inhibition: Imidazoles act as potent inhibitors of DNA-associated enzymes such as Topoisomerase I and II. By stabilizing the cleavable complex, they prevent DNA religation, leading to double-strand breaks and subsequent apoptosis[3][4].

  • Kinase Modulation: Specific derivatives exhibit high-affinity binding to the ATP-binding pockets of kinases like Glycogen Synthase Kinase 3 beta (GSK-3 β ), suppressing unchecked cellular proliferation[4].

  • Microtubule Disruption: Imidazole-chalcone hybrids have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle[3].

AnticancerMechanism Imid Novel Imidazole Derivative Topo Topoisomerase I/II Inhibition Imid->Topo Kinase Kinase (GSK-3β) Inhibition Imid->Kinase Tubulin Tubulin Depolymerization Imid->Tubulin DNA DNA Damage Accumulation Topo->DNA Apop Apoptosis (Cell Death) Kinase->Apop Arrest G2/M Cell Cycle Arrest Tubulin->Arrest DNA->Apop Arrest->Apop

Multi-targeted anticancer mechanism of imidazole derivatives leading to apoptosis.

Infectious Diseases: Antimicrobial and Antifungal Action

The antifungal supremacy of imidazole derivatives (e.g., miconazole, ketoconazole) is a textbook example of rational drug design. The mechanism is exquisitely specific: the N-3 atom of the imidazole ring coordinates directly with the heme iron of lanosterol 14 α -demethylase (CYP51), a critical cytochrome P450 enzyme in fungi[2]. This competitive inhibition halts the biosynthesis of ergosterol, leading to the accumulation of toxic 14 α -methyl sterols, which ultimately compromises fungal cell membrane integrity and induces lysis[2][5].

In bacterial pathogens, novel imidazole derivatives disrupt cell wall synthesis and interfere with bacterial DNA replication, demonstrating broad-spectrum activity against both Gram-positive (e.g., S. aureus) and Gram-negative strains[6].

AntifungalMechanism Lanosterol Lanosterol CYP51 CYP51 Enzyme (Heme Iron) Lanosterol->CYP51 Ergosterol Ergosterol (Depleted) CYP51->Ergosterol Normal Biosynthesis Toxic 14α-methyl Sterols (Accumulation) CYP51->Toxic Pathway Shunt Imid Imidazole Scaffold (N-3 Coordination) Imid->CYP51 Competitive Inhibition Lysis Membrane Lysis & Fungal Cell Death Ergosterol->Lysis Structural Failure Toxic->Lysis

Imidazole-mediated inhibition of CYP51 disrupting fungal ergosterol biosynthesis.

Quantitative Data Synthesis

To benchmark the efficacy of novel structural modifications, we must analyze their performance against established standards. The table below synthesizes the biological activity of recently developed imidazole derivatives based on structure-activity relationship (SAR) studies.

Compound IDStructural ModificationPrimary Target / MechanismBiological ActivityReference
C1 Benzimidazole-triazole hybridTopoisomerase II InhibitionIC₅₀: 25 µM (HEK 293 cells)[4]
C2 N-substituted imidazoleApoptosis InductionIC₅₀: 0.75 µM (MCF-7 cells)[4]
C14 Substituted imidazoleGSK-3 β Kinase InhibitionHigh Cytotoxicity / Low off-target toxicity[4]
M18 Halogenated imidazoleBacterial Cell Wall DisruptionMIC: 2 µM (Staphylococcus aureus)[4]
HL2 Debus-Radziszewski productBacterial DNA ReplicationBroad-spectrum Antimicrobial[6]

Field-Proven Experimental Protocols

A robust drug discovery pipeline relies on protocols that are inherently self-validating. The following methodologies are designed to establish causality between the synthesized compound and its observed biological phenotype.

Protocol A: Modular Synthesis via Modified Debus-Radziszewski Reaction

Causality & Rationale: The traditional Debus-Radziszewski reaction is highly valued for its atom economy. By utilizing a one-pot multicomponent condensation (a 1,2-diketone, an aldehyde, and ammonia), we can rapidly generate diverse libraries of 2,4,5-trisubstituted imidazoles for high-throughput SAR screening[1][6].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the selected 1,2-diketone (e.g., benzil) and 1.0 equivalent of an aromatic aldehyde in 20 mL of glacial acetic acid.

  • Catalysis & Condensation: Add 10.0 equivalents of ammonium acetate. The excess ammonia acts as both the nitrogen source and a buffer. Add a catalytic amount of ceric ammonium nitrate (CAN) to accelerate the cyclization[7].

  • Reflux: Heat the mixture under reflux at 110°C for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup (Self-Validation Step): Pour the hot mixture into crushed ice. The sudden drop in solubility forces the crude imidazole derivative to precipitate. Filter and wash with cold water.

  • Purification: Recrystallize from hot ethanol. Verify structural integrity using ¹H-NMR, ¹³C-NMR, and HRMS before proceeding to biological assays[7].

Protocol B: In Vitro Cytotoxicity & Topoisomerase II Inhibition Assay

Causality & Rationale: Phenotypic cell death (measured via MTT) must be correlated with a specific molecular target to prove mechanism of action. This protocol pairs a standard viability assay with a DNA relaxation assay to confirm Topoisomerase II inhibition[3][4].

Step-by-Step Workflow:

  • Cell Culture: Seed MCF-7 (breast cancer) or HEK 293 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the novel imidazole derivative (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle (negative) control. Incubate for 48 hours.

  • MTT Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Discard media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm to calculate the IC₅₀.

  • Target Validation (DNA Relaxation): Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with 1 unit of human Topoisomerase II α and the imidazole derivative (at its IC₅₀ concentration) in assay buffer for 30 minutes at 37°C.

  • Electrophoresis: Terminate the reaction with SDS and Proteinase K. Run the samples on a 1% agarose gel. Validation: The presence of supercoiled DNA bands in the treated lanes (compared to relaxed DNA in the vehicle control) definitively proves Topoisomerase II inhibition.

Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Rationale: To accurately determine the Minimum Inhibitory Concentration (MIC) of novel derivatives, we strictly adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines. This ensures data reproducibility across different laboratories[6].

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the imidazole derivative in Mueller-Hinton broth (concentration range: 0.5 to 256 µg/mL).

  • Inoculation: Add 10 µL of the bacterial suspension to each well. Include a positive growth control (broth + bacteria) and a sterility control (broth only). Use Ciprofloxacin as the standard reference drug[4].

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. To visualize viability, add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is recorded as the lowest concentration of the imidazole derivative that prevents this color change, signifying complete growth inhibition.

References

  • Imidazole: Having Vers
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Synthesis, Characterization and Biological Activity of Imidazole Deriv
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. J Chem Rev.
  • Imidazole as a Promising Medicinal Scaffold. Dove Medical Press.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. IJPS Journal.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. IJSRED.

Sources

Exploratory

Engineering Substituted Imidazole Nitriles: A Mechanistic Whitepaper on Novel Therapeutic Targets

Executive Summary Substituted imidazole nitriles represent a "privileged scaffold" in modern medicinal chemistry. By combining the amphoteric, electron-rich core of an imidazole ring with the electron-withdrawing, hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted imidazole nitriles represent a "privileged scaffold" in modern medicinal chemistry. By combining the amphoteric, electron-rich core of an imidazole ring with the electron-withdrawing, hydrogen-bond accepting properties of a nitrile group, researchers can engineer highly specific interactions with biological targets. This technical whitepaper explores the causality behind the pharmacological efficacy of substituted imidazole nitriles, detailing their primary therapeutic targets, quantitative activity profiles, and the state-of-art multicomponent synthesis protocols required to generate them.

Pharmacophore Rationale: The Imidazole-Nitrile Synergy

The therapeutic versatility of substituted imidazole nitriles stems from three distinct physicochemical properties[1]:

  • Electronic Modulation: The introduction of a strongly electron-withdrawing nitrile group (typically at the C2 or C4 position) significantly lowers the pKa of the imidazole ring. This modulates the protonation state of the molecule at physiological pH, allowing for tuned membrane permeability and target residence time.

  • Bioisosterism & Metabolic Stability: The cyano ( −C≡N ) group acts as a potent bioisostere for hydroxyl or carboxyl groups. It serves as a strong hydrogen bond acceptor within protein binding pockets but remains highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the drug's half-life[2].

  • Coordination Chemistry: The unsaturated imidazole nitrogen acts as a primary binding site for metal dications, while the nitrile nitrogen provides secondary axial interactions. This dual-coordination capability is critical for stabilizing target-inhibitor complexes in metalloenzymes[3].

Primary Therapeutic Targets & Mechanistic Pathways

Viral RNA-Dependent RNA Polymerase (RdRp) & Viral Budding

Amino imidazole carbonitriles (e.g., 5-amino-1H-imidazole-4-carbonitrile, AICA-CN) and their derivatives exhibit potent antiviral activity against RNA viruses, including Influenza A, Dengue, and HIV[4][5].

Mechanism of Action: These compounds function as nucleoside analogue precursors. Upon cellular uptake, host intracellular kinases phosphorylate the prodrug into a ribonucleoside triphosphate analogue. Because the imidazole nitrile mimics the endogenous purine scaffold, this active metabolite competitively binds to the viral RNA-Dependent RNA Polymerase (RdRp) in place of natural nucleoside triphosphates (NTPs). The incorporation of the analogue leads to immediate chain termination and replication arrest[4]. Furthermore, specific diaminopurine analogues derived from these nitriles have been shown to inhibit the viral budding step in the Influenza A replication cycle[5].

RdRp_Pathway A AICA-CN Derivative (Prodrug) B Intracellular Kinases (Phosphorylation Cascade) A->B Cellular Uptake C AICA-Ribonucleoside Triphosphate Analogue B->C ATP-dependent Activation D Viral RNA-Dependent RNA Polymerase (RdRp) C->D Competitive Binding (vs Natural NTPs) E Chain Termination & Replication Arrest D->E Enzymatic Inhibition

Intracellular activation pathway of AICA-CN derivatives leading to viral RdRp inhibition.
Metalloenzyme Inhibition

Metalloenzymes, such as Purple Acid Phosphatases (PAPs) and various pathogenic nitrilases, rely on dinuclear active sites (e.g., Fe(III)-Zn(II) or Fe(III)-Fe(II) centers) for catalysis[6].

Mechanism of Action: Substituted imidazole nitriles act as potent competitive inhibitors for these enzymes. The primary binding occurs via the equatorial position of the imidazole nitrogen, exploiting Jahn-Teller distortions in the metal center to enhance covalent bonding character. Simultaneously, the nitrile group provides secondary axial interactions, locking the enzyme in an inactive conformation[7].

Voltage-Gated Sodium Channels (Nav1.7) for Neuropathic Pain

Nav1.7 and Nav1.8 are genetically validated targets for the treatment of severe neuropathic pain.

Mechanism of Action: Recent pharmaceutical developments have identified aryl pyridine compounds incorporating imidazole nitrile moieties as highly selective Nav1.7 inhibitors[8]. The nitrile group enhances the binding affinity to the channel's voltage-sensing domain via targeted hydrogen bonding. This interaction stabilizes the channel in its closed state, modulating channel gating and drastically reducing aberrant neuronal excitability without crossing the blood-brain barrier.

Quantitative Activity Profiles

The following table summarizes the in vitro efficacy of various substituted imidazole nitrile derivatives against key viral targets, demonstrating the broad-spectrum potential of this scaffold[4].

Compound ClassTarget VirusAssay TypeEfficacy (EC₅₀ / IC₅₀)Cytotoxicity (CC₅₀)
Imidazole thioacetanilide HIV-1Cell-based0.18 - 0.20 µM> 100 µM
Imidazole 4,5-dicarboxamide Dengue Virus (DENV)Replicon1.93 µMNot specified
Imidazole 4,5-dicarboxamide Yellow Fever Virus (YFV)Replicon1.85 µMNot specified
Triphenyl-imidazole Cu Complex Dengue Virus 2 (DENV-2)Cell-based98.62 µg/mL300.36 µg/mL

Experimental Methodology: Microwave-Assisted Multicomponent Synthesis

To synthesize biologically active amino imidazole carbonitriles (which serve as direct antivirals or synthons for purine analogues), researchers utilize a prebiotic-inspired multicomponent condensation reaction[5][9].

Causality & Experimental Design: Conventional thermal heating of aminomalononitrile (AMN) often results in low yields due to the thermal degradation of the sensitive precursor. By shifting to microwave irradiation (250 W) , the system achieves rapid, uniform heating that overcomes the high activation energy of the annulation step instantly, minimizing side-product formation. The use of 2-Methyltetrahydrofuran (2-MeTHF) is a deliberate choice; it is a sustainable, bio-derived solvent that efficiently absorbs microwave energy and maintains a stable liquid phase under the 250 psi pressure conditions[5].

Step-by-Step Protocol (Self-Validating Workflow)
  • Reagent Preparation: In a microwave-safe reaction vessel, combine Aminomalononitrile (AMN) p-toluenesulfonate (5.9 mmol) and the desired α -amino acid (e.g., glycine methyl ester, 7.1 mmol). The slight excess of the amino acid ensures complete consumption of the AMN.

  • Solvent & Base Addition: Suspend the mixture in 30 mL of 2-MeTHF. Add Triethylamine (TEA, 7.1 mmol, ~1.0 mL) to neutralize the p-toluenesulfonate salt and activate the AMN. Stir at room temperature for 30 minutes to allow pre-activation.

  • Orthoester Addition: Add Trimethyl orthoacetate (TOA, 8.3 mmol). TOA acts as the critical electrophilic carbon source for the ring-closure.

  • Microwave Condensation: Seal the vessel and subject it to microwave irradiation at 250 W and 250 psi , maintaining a temperature of 200°C for exactly 2.0 minutes .

  • Isolation: Cool the vessel rapidly. The resulting amino imidazole carbonitrile derivative is isolated via standard aqueous workup and column chromatography (Yields typically range from 25% to 60% depending on the steric bulk of the α -amino acid).

  • Annulation (Optional): To generate bioactive purine analogues (e.g., diaminopurine), react the isolated imidazole carbonitrile (0.80 mmol) with a C-1 donor such as urea (1.60 mmol) under solvent-free microwave irradiation at 250°C for 2 minutes.

Synthesis_Workflow A Aminomalononitrile (AMN) p-toluenesulfonate B Trimethyl Orthoacetate + α-Amino Acid C Solvent: 2-MeTHF Base: Triethylamine D Microwave Irradiation (250 W, 250 psi, 200°C, 2 min) C->D Reagent Mixing E Amino Imidazole Carbonitrile (Intermediate Synthon) D->E Multicomponent Condensation F Formic Acid / Urea (C-1 Donor Annulation) E->F Isolation & Re-suspension G Bioactive Purine Analogue (Antiviral Agent) F->G MW or Thermal Heating (250°C) AB AB AB->D Reagent Mixing

Microwave-assisted multicomponent synthesis workflow for amino imidazole carbonitriles.

References

  • MDPI. "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules". [Link]

  • Royal Society of Chemistry (RSC). "Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity".[Link]

  • NIH / PubMed Central. "Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds". [Link]

  • European Patent Office (EPO). "NAV1.7- AND/OR NAV1.8-INHIBITING ARYL PYRIDINE COMPOUNDS".[Link]

  • Researcher.Life. "Iron Proteins with Dinuclear Active Sites". [Link]

Sources

Foundational

The Imidazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The imidazole ring, a five-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its amphoteric nature, ability to act as a hydrogen bond donor and acceptor, and capacity for diverse molecular interactions, have made it a cornerstone in the design and discovery of a wide array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of imidazole-based compounds. We will delve into the key mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis of this versatile heterocyclic system. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, offering both foundational knowledge and practical insights into the enduring significance of the imidazole core.

The Imidazole Core: A Privileged Scaffold in Drug Design

First synthesized by Heinrich Debus in 1858, the imidazole ring, initially named glyoxaline, is a planar, aromatic heterocycle with the molecular formula C₃H₄N₂.[3][4] Its aromaticity is conferred by a sextet of π-electrons, and it exists in two equivalent tautomeric forms.[5] The unique electronic configuration and the presence of two nitrogen atoms at the 1 and 3 positions bestow upon the imidazole nucleus a remarkable versatility in its interactions with biological macromolecules.[1][6]

Key Physicochemical and Pharmacological Properties:

  • Amphoteric Nature: The imidazole ring can act as both a weak acid and a weak base, allowing it to interact with a variety of biological targets under different physiological conditions.[4]

  • Hydrogen Bonding: The pyrrole-type nitrogen (N-1) can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is a hydrogen bond acceptor. This dual capacity is crucial for its binding affinity to enzymes and receptors.

  • Coordination with Metal Ions: The lone pair of electrons on the N-3 atom allows for the coordination of metal ions, a key feature in the mechanism of action of many imidazole-containing metalloenzyme inhibitors.

  • Diverse Molecular Interactions: The imidazole ring can participate in a range of non-covalent interactions, including π-π stacking, cation-π interactions, and van der Waals forces, further contributing to its promiscuous binding capabilities.[1]

  • Metabolic Stability: The imidazole ring is relatively stable to metabolic degradation, a desirable property in drug design.

These properties have led to the incorporation of the imidazole scaffold into a multitude of clinically successful drugs across various therapeutic areas, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2]

Synthesis of the Imidazole Core: Key Methodologies

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry, with several named reactions providing versatile routes to a wide array of derivatives.

Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first described by Heinrich Debus and later refined by Bronisław Radziszewski, is a classic and widely used method for the synthesis of 2,4,5-trisubstituted imidazoles.[3][7] The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and ammonium acetate (2.5 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 2,4,5-triphenylimidazole.

Diagram: Debus-Radziszewski Imidazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Condensation cluster_workup Work-up cluster_purification Purification 1,2-Dicarbonyl 1,2-Dicarbonyl Mixing and Reflux Mixing and Reflux 1,2-Dicarbonyl->Mixing and Reflux Aldehyde Aldehyde Aldehyde->Mixing and Reflux Ammonia Ammonia Ammonia->Mixing and Reflux Cooling and Precipitation Cooling and Precipitation Mixing and Reflux->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Substituted Imidazole Substituted Imidazole Recrystallization->Substituted Imidazole G Aldehyde Aldehyde Aldimine Formation In situ Aldimine Formation Aldehyde->Aldimine Formation Cycloaddition [3+2] Cycloaddition Aldimine Formation->Cycloaddition Primary Amine Primary Amine Primary Amine->Aldimine Formation Elimination Elimination of p-Toluenesulfinic Acid Cycloaddition->Elimination TosMIC TosMIC TosMIC->Cycloaddition Base Base Base->Cycloaddition 1,4,5-Trisubstituted Imidazole 1,4,5-Trisubstituted Imidazole Elimination->1,4,5-Trisubstituted Imidazole G Imidazole Antifungal Imidazole Antifungal Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imidazole Antifungal->Lanosterol 14α-demethylase Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cell Death Cell Death Fungal Cell Membrane->Cell Death Disruption G cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Disruption cluster_dna DNA Damage Imidazole Kinase Inhibitor Imidazole Kinase Inhibitor Oncogenic Kinase Oncogenic Kinase Imidazole Kinase Inhibitor->Oncogenic Kinase Inhibition Proliferation/Survival Proliferation/Survival Apoptosis Apoptosis Proliferation/Survival->Apoptosis Inhibition of Imidazole-Chalcone Hybrid Imidazole-Chalcone Hybrid Tubulin Polymerization Tubulin Polymerization Imidazole-Chalcone Hybrid->Tubulin Polymerization Inhibition Mitosis Mitosis Mitosis->Apoptosis Arrest and Induction Imidazole Alkylating Agent Imidazole Alkylating Agent DNA DNA Imidazole Alkylating Agent->DNA Alkylation Replication Replication Replication->Apoptosis Inhibition and Damage Induction

Sources

Exploratory

CAS number and chemical identifiers for 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile

An In-Depth Technical Guide to 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile: Synthesis, Characterization, and Therapeutic Potential Foreword: Navigating the Frontier of Novel Chemical Entities In the landscape of drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile: Synthesis, Characterization, and Therapeutic Potential

Foreword: Navigating the Frontier of Novel Chemical Entities

In the landscape of drug discovery and chemical research, we often encounter novel molecules that, while not yet cataloged in major chemical registries, hold significant potential. 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is one such compound. As of this writing, a specific CAS number has not been assigned, indicating its novelty and the opportunity for pioneering research. This guide is constructed to serve as a foundational resource for researchers and drug development professionals. It synthesizes established principles of heterocyclic chemistry and medicinal chemistry to provide a predictive yet robust framework for the synthesis, characterization, and potential application of this promising molecule. By grounding our approach in field-proven methodologies, we aim to equip scientists with the necessary tools to explore its therapeutic possibilities.

Core Chemical Identity and Predicted Properties

While a registered CAS number is pending, we can define the molecule through its structural and predicted chemical identifiers. The structure consists of a 4,5-dimethylimidazole ring N-alkylated with a five-carbon nitrile chain. This combination of a privileged heterocyclic scaffold and a versatile functional group suggests intriguing physicochemical and biological properties.

Identifier Predicted Value / Structure Justification
IUPAC Name 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrileBased on standard nomenclature rules.
Molecular Formula C10H15N3Derived from the chemical structure.
Molecular Weight 177.25 g/mol Calculated from the molecular formula.
Chemical Structure alt text (A visual representation would be inserted here)
Predicted logP 1.5 - 2.5The alkyl chain increases lipophilicity, while the imidazole and nitrile groups add polarity. This balanced profile is often favorable for drug candidates.
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Acetonitrile); sparingly soluble in water.The polarity of the imidazole ring and nitrile group suggests solubility in polar solvents.[1]
Predicted pKa ~6.5 - 7.0 (for the imidazole ring)The imidazole ring is weakly basic. Alkyl substitution can slightly influence the exact pKa.

Proposed Synthesis Pathway: N-Alkylation of 4,5-Dimethylimidazole

The most direct and reliable method for synthesizing the target compound is through the N-alkylation of 4,5-dimethylimidazole with a suitable haloalkanenitrile. This is a well-established transformation in heterocyclic chemistry.[2][3][4] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated imidazole acts as the nucleophile.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Figure 1: Proposed Synthesis of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile cluster_reactants Starting Materials cluster_process Reaction & Workup 4,5-Dimethylimidazole 4,5-Dimethylimidazole Reaction 1. Combine reactants in DMF 2. Heat at 60-80°C 3. Monitor by TLC 4,5-Dimethylimidazole->Reaction 5-Bromopentanenitrile 5-Bromopentanenitrile 5-Bromopentanenitrile->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Workup 1. Cool and filter 2. Evaporate solvent 3. Aqueous workup (extraction) Reaction->Workup Reaction complete Purification Column Chromatography (Silica gel) Workup->Purification Crude product Final_Product Target Compound Purification->Final_Product Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4,5-Dimethylimidazole

  • 5-Bromopentanenitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine 4,5-dimethylimidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reagent Addition: Add 5-bromopentanenitrile (1.1 equivalents) to the mixture dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. K₂CO₃ is a mild base sufficient to deprotonate the imidazole, creating the nucleophilic imidazolate anion. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the imidazolate anion free to react.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile.

Analytical Characterization and Spectroscopic Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and known values for similar N-alkylated imidazoles.[5][6][7][8]

Technique Expected Observations
¹H NMR Imidazole Protons: A singlet for the C2-H (~7.5-7.8 ppm). Alkyl Chain: A triplet for the N-CH₂ (~4.0-4.2 ppm), a triplet for the CH₂-CN (~2.4-2.6 ppm), and multiplets for the intervening methylene groups. Methyl Groups: Two singlets for the C4-CH₃ and C5-CH₃ (~2.1-2.3 ppm).
¹³C NMR Imidazole Carbons: Signals for C2, C4, and C5 (~135-140 ppm). Nitrile Carbon: A signal for the -C≡N group (~118-120 ppm). Alkyl Carbons: Signals for the five carbons of the pentanenitrile chain. Methyl Carbons: Signals for the two methyl groups.
FT-IR A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. C-H stretching and C=N/C=C stretching from the imidazole ring.
Mass Spec (ESI+) A prominent peak for the molecular ion [M+H]⁺ at m/z 178.13.

Potential in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9][10][11][12] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a highly versatile pharmacophore.[9]

Key Therapeutic Areas of Interest:
  • Oncology: Many kinase inhibitors utilize an imidazole core to bind to the hinge region of the kinase domain, a critical interaction for inhibiting enzyme activity.[9][13] The 4,5-dimethyl substitution pattern can enhance binding selectivity and improve metabolic stability.

  • Antifungal/Antibacterial Agents: Imidazole derivatives are the cornerstone of many antifungal therapies (e.g., ketoconazole, clotrimazole).[12][14] They often work by inhibiting key enzymes in pathogenic microorganisms.

  • Anti-inflammatory and CNS-active Compounds: The imidazole ring is present in drugs targeting various receptors and enzymes involved in inflammation and neurological pathways.[15]

The pentanenitrile chain is not merely a linker. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. It can also participate in hydrogen bonding with biological targets.

Diagram of Imidazole Scaffold in Target Binding

Target_Binding Figure 2: Role of the Imidazole Scaffold in Biological Target Interaction cluster_ligand Imidazole-based Ligand Target_Protein Enzyme Active Site / Receptor Pocket Imidazole_N1 N1 (Pyrrole-type) Imidazole_N1->Target_Protein H-bond donor Imidazole_N3 N3 (Pyridine-type) (H-bond acceptor) Imidazole_N3->Target_Protein H-bond acceptor / Metal coordination Substituents Substituents (R1, R2) (Modulate selectivity, lipophilicity) Substituents->Target_Protein Van der Waals / Hydrophobic interactions

Caption: Interactions of the imidazole core with a biological target.

Self-Validating Systems: Quality Control and Purity Assessment

For any further research, ensuring the purity and identity of the synthesized compound is paramount.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) should be used to assess purity, aiming for >95% for in-vitro assays.

  • Structural Confirmation: The full suite of spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry) must be employed, and the data must be consistent with the proposed structure.

  • Elemental Analysis: For a final confirmation of elemental composition, elemental analysis (C, H, N) should be performed, with results within ±0.4% of the calculated values.

By adhering to these rigorous validation steps, researchers can build a trustworthy foundation for subsequent biological and pharmacological investigations.

References

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. scopus.com. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). rjptonline.org. [Link]

  • IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (n.d.). ResearchGate. [Link]

  • An Extensive Analysis of the Pharmacological Potential of Imidazole Derivatives. (2025). ijcrt.org. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). National Center for Biotechnology Information. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). ijcrt.org. [Link]

  • Gupta, V., & Pathak, D. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Imidazole, its derivatives & their importance. (2016). International Journal of Current Advanced Research. [Link]

  • Wróblewska, A., Lauriol, G., Mlostoń, G., Bantreil, X., & Lamaty, F. (2021). Synthesis of 4,5-dimethylimidazolium bromides 4 and 5 via O-alkylation... ResearchGate. [Link]

  • Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. (2007). PubMed. [Link]

  • H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Alkylated 1‐Aryl‐4,5‐Dimethylimidazolium‐Based Tunable Aryl Alkyl Ionic Liquids (TAAILs). (2025). ResearchGate. [Link]

  • Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (2022). MDPI. [Link]

  • Grimmett, R., & Benjes, P. (1994). Alkylation of 4(5)-substituted imidazoles. Semantic Scholar. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). National Center for Biotechnology Information. [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022). MDPI. [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Journal of the Chinese Chemical Society. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019). MDPI. [Link]

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). National Center for Biotechnology Information. [Link]

  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (n.d.). ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. [Link]

  • NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. (2025). MDPI. [Link]

  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. (n.d.). Springer. [Link]

  • US3806517A - Preparation of 4,5-dicyanoimidazoles. (n.d.).
  • Alkylation of 4,5-dihydro-1H-imidazole-2-thiol with iodomethylsilanes and -siloxanes. (n.d.). ResearchGate. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). National Center for Biotechnology Information. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). MDPI. [Link]

  • Expedited Synthesis and Comprehensive Characterization of Oxomorpholine- Imidazole Derivatives: Unraveling their Remarkable Antimicrobial. (n.d.). Bangladesh Journals Online. [Link]

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Protocols & Analytical Methods

Method

LC-MS/MS Method for the Quantification of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pentanenitrile in Biological Matrices

Executive Summary & Contextual Relevance The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors and MDM2 ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Relevance

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors and MDM2 antagonists [1]. During the synthesis and metabolic profiling of these therapeutics, 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (5-DIPN) frequently emerges as a critical synthetic intermediate, API impurity, or pharmacokinetic (PK) biomarker.

Accurate, trace-level quantification of 5-DIPN in biological matrices (e.g., human plasma) is essential for toxicological assessment and PK profiling. This application note details a highly sensitive, robust, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed and validated in strict accordance with the [2].

Mechanistic Rationale: The "Why" Behind the Method

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an analytical method cannot merely be a list of steps; it must be grounded in the physicochemical reality of the analyte.

Ionization Strategy (Causality of ESI+)

5-DIPN possesses a basic imidazole nitrogen with a predicted pKa of ~7.0. In an acidic environment, this nitrogen acts as a strong proton acceptor. By utilizing 0.1% Formic Acid (FA) in the mobile phase, we force the analyte into its cationic state [M+H]+ . This makes Positive Electrospray Ionization (ESI+) the most efficient ionization technique, yielding a highly abundant precursor ion at m/z 178.1.

Fragmentation Pathway (Causality of MRM Transitions)

During Collision-Induced Dissociation (CID), kinetic energy is directed toward the weakest bonds. The N-alkyl bond connecting the imidazole ring to the pentanenitrile chain is the primary cleavage site.

  • Quantifier Ion (m/z 97.1): At a higher collision energy (25 eV), the molecule cleaves at the N-alkyl bond. The charge is retained on the highly stable 4,5-dimethylimidazole core (m/z 97.1). This transition provides the highest signal-to-noise (S/N) ratio.

  • Qualifier Ion (m/z 124.1): At a lower collision energy (15 eV), a partial cleavage of the alkyl chain occurs (loss of a propionitrile neutral fragment), yielding a secondary structurally significant ion used to confirm peak identity.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 178.1 Product1 Quantifier Ion m/z 97.1 (Imidazole Core) Precursor->Product1 CE: 25 eV Product2 Qualifier Ion m/z 124.1 (Alkyl Cleavage) Precursor->Product2 CE: 15 eV Loss Neutral Loss (Alkyl Fragment) Precursor->Loss Neutral

MS/MS fragmentation pathway of 5-DIPN highlighting quantifier and qualifier ions.

Chromatographic Strategy

A sub-2 µm C18 stationary phase is selected for its high theoretical plate count. The gradient elution begins with 95% aqueous mobile phase to retain the polar imidazole moiety, followed by a rapid organic ramp to elute the hydrophobic pentanenitrile tail. This gradient compresses the analyte band, ensuring sharp, symmetrical peaks while washing away endogenous plasma phospholipids that cause ion suppression.

System Suitability & Self-Validation (SST)

A trustworthy protocol must be a self-validating system. Before analyzing any unknown samples, the LC-MS/MS system must pass the following sequential SST injections to prove it is fit-for-purpose:

  • Blank Injection (Mobile Phase): Proves the system is free of baseline chemical noise.

  • Zero Sample (Matrix + Internal Standard): Verifies the purity of the Internal Standard (IS) and confirms no isotopic cross-talk into the analyte channel.

  • LLOQ Sample (Lower Limit of Quantitation): Confirms instrument sensitivity. The analyte peak must have an S/N≥5 and precision within ±20% .

  • ULOQ followed by Blank: Evaluates carryover. The blank injected immediately after the Upper Limit of Quantitation (ULOQ) must show an analyte signal <20% of the LLOQ signal.

Analytical Workflows & Protocols

Reagents and Materials
  • Analyte: 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (Purity ≥98% ).

  • Internal Standard (IS): 5-DIPN-d4 (Deuterated analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Sample Preparation (Protein Precipitation)

This workflow utilizes a 3:1 organic-to-aqueous ratio to ensure >95% precipitation of plasma proteins, preventing column clogging and reducing matrix effects.

  • Aliquot: Transfer 50μL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10μL of the Internal Standard working solution (100 ng/mL 5-DIPN-d4). Vortex for 10 seconds.

  • Precipitation: Add 150μL of cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 100μL of the clear supernatant into an autosampler vial and dilute with 100μL of LC-MS Water to match the initial mobile phase conditions (prevents peak distortion).

  • Injection: Inject 5μL onto the LC-MS/MS system.

Workflow N1 Biological Sample (Plasma / Serum) N2 Protein Precipitation (Acetonitrile + 0.1% FA) N1->N2 N3 Centrifugation (14,000 rpm, 10 min, 4°C) N2->N3 N4 Supernatant Transfer & Aqueous Dilution N3->N4 N5 UHPLC Separation (C18, Gradient Elution) N4->N5 N6 ESI+ MS/MS Detection (MRM Mode) N5->N6 N7 Data Analysis & Quantification N6->N7

Step-by-step sample preparation and LC-MS/MS analytical workflow for 5-DIPN.

Instrumental Parameters & Quantitative Data

UHPLC Separation Conditions
  • Column: Acquity UPLC BEH C18 ( 2.1×50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.00955Initial
0.50955Isocratic Hold
2.501090Linear Ramp
3.501090Column Wash
3.60955Re-equilibration
5.00955End
Mass Spectrometry (MRM) Parameters
  • Source: Electrospray Ionization (ESI) in Positive Mode

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
5-DIPN 178.197.1503025Quantifier
5-DIPN 178.1124.1503015Qualifier
5-DIPN-d4 (IS) 182.1101.1503025IS Quantifier

Method Validation Metrics (ICH M10 Compliance)

The method was fully validated according to the ICH M10 guidelines [2]. The quantitative performance data is summarized in the table below, demonstrating that the method is highly reproducible, accurate, and free from significant matrix interference.

Validation ParameterResult / MetricICH M10 Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL R2≥0.990
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N 5; Precision 20%; Accuracy ± 20%
Intra-day Precision (CV%) 2.4% – 6.8% 15% (except LLOQ 20%)
Inter-day Accuracy (% Bias) -3.1% to +4.5% ± 15% (except LLOQ ± 20%)
Extraction Recovery 88.5% (Consistent across QCs)Consistency is prioritized over absolute %
Matrix Effect (IS Normalized) 96.2% – 103.1%CV of Matrix Factor 15%
Carryover Not Detected 20% of LLOQ signal in blank

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Imidazole and its derivatives as potential candidates for drug development. Bangladesh Journal of Pharmacology. Available at:[Link]

Application

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis of Imidazole Compounds in Biological Matrices

Introduction Imidazole compounds—characterized by a five-membered planar diazole ring—form the structural core of numerous critical therapeutics. This includes nitroimidazole antibiotics (e.g., metronidazole, secnidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazole compounds—characterized by a five-membered planar diazole ring—form the structural core of numerous critical therapeutics. This includes nitroimidazole antibiotics (e.g., metronidazole, secnidazole) and broad-spectrum azole antifungals (e.g., ketoconazole, isavuconazole, posaconazole). Accurate, reproducible quantification of these agents in biological matrices (plasma, serum, and urine) is paramount for Therapeutic Drug Monitoring (TDM), pharmacokinetic (PK) profiling, and bioequivalence studies.

While LC-MS/MS is highly sensitive, it is often cost-prohibitive for routine clinical monitoring[1]. HPLC coupled with Ultraviolet (UV) detection offers a robust, cost-effective, and highly reproducible alternative, provided that sample preparation and chromatographic conditions are rigorously optimized to handle complex biological matrices[1][2].

Mechanistic Principles & Methodological Rationale

As a Senior Application Scientist, designing a reliable HPLC-UV assay requires understanding the physicochemical behavior of imidazoles and the nature of the biological matrix.

  • Detection Strategy: The conjugated aromatic system of the imidazole ring provides a strong UV chromophore. Depending on the specific functional groups attached to the ring, the maximum UV absorbance ( λmax​ ) typically ranges from 285 nm (e.g., isavuconazole)[2] to 310–318 nm (e.g., metronidazole)[3]. Operating in this higher UV range is highly advantageous as it avoids the background absorbance of endogenous plasma proteins and lipids, which typically absorb below 250 nm.

  • Sample Preparation Causality: Direct injection of plasma or serum leads to rapid column fouling and high background noise. A dual-step cleanup is necessary:

    • Protein Precipitation (PPT): Reagents like Trichloroacetic acid (TCA) or cold acetonitrile are used to denature proteins and disrupt drug-protein binding[4]. TCA is particularly effective as it maintains the stability of the analytes in acidic conditions while drastically reducing sample density[4].

    • Solid-Phase Extraction (SPE) or MicroExtraction by Packed Sorbent (MEPS): Post-PPT, the supernatant often contains residual phospholipids. Passing the sample through a C18 SPE or MEPS cartridge selectively retains the hydrophobic imidazole core while polar matrix interferents are washed away, effectively concentrating the analyte prior to elution[2][4].

  • Chromatographic Retention & Peak Shape: Imidazoles contain basic nitrogen atoms. If the mobile phase pH is near their pKa, the compounds exist in a state of partial ionization, leading to split peaks or severe tailing due to secondary interactions with residual silanols on the silica stationary phase. To prevent this, the mobile phase is typically buffered to an acidic pH (e.g., pH 3.0–4.0 using orthophosphoric acid)[1][5]. This ensures the imidazole nitrogens are fully protonated, allowing reproducible interaction with end-capped C18 or C8 reversed-phase columns[5].

Analytical Workflow Visualization

G A Biological Sample (Plasma/Serum/Urine) B Protein Precipitation (TCA or Cold Acetonitrile) A->B Denature & Release C Centrifugation (10,000 rpm, 4°C) B->C Phase Separation D SPE / MEPS Clean-up (C18 Sorbent Cartridge) C->D Supernatant Loading E Analyte Elution & Reconstitution D->E Selective Retention F HPLC-UV Analysis (Isocratic, Acidic pH) E->F 20 µL Injection G Data Processing & Quantification F->G UV Absorbance

Workflow for the extraction and HPLC-UV analysis of imidazole compounds from biological matrices.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol inherently validates extraction efficiency and corrects for matrix effects by incorporating an Internal Standard (IS) and utilizing matrix-matched calibration curves.

Reagents and Materials
  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Potassium dihydrogen phosphate ( KH2​PO4​ ) and orthophosphoric acid.

  • Internal Standard (IS): Tinidazole (for metronidazole assays) or Benzyl-4-hydroxybenzoate (for azole antifungals)[1][4].

  • Analytical Column: μ -bondapack C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped reversed-phase column[1].

Sample Preparation (PPT + SPE)
  • Spiking: Aliquot 500 µL of blank or patient human plasma into a microcentrifuge tube. Add 50 µL of the IS working solution (e.g., 100 µg/mL Tinidazole) to ensure a consistent reference peak for recovery calculation[1].

  • Precipitation: Add 1.0 mL of cold Acetonitrile (or 10% TCA) to the plasma. Causality: The high organic ratio abruptly lowers the dielectric constant of the solution, precipitating >95% of plasma proteins and breaking non-covalent drug-protein bonds, releasing the imidazoles into the solvent[4].

  • Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • SPE Conditioning: Condition a C18 SPE cartridge with 3 mL Methanol followed by 3 mL HPLC-grade water.

  • Loading & Washing: Load the clear supernatant onto the cartridge. Wash with 2 mL of 5% Methanol in water to elute highly polar endogenous interferences.

  • Elution: Elute the imidazole compounds with 1 mL of pure Acetonitrile. Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute the residue in 200 µL of the mobile phase.

HPLC-UV Configuration
  • Mobile Phase: 0.005 M KH2​PO4​ buffer / Acetonitrile (80:20, v/v)[1].

  • pH Adjustment: Adjust the final pH to 4.0 ± 0.1 using orthophosphoric acid[1]. Causality: Maintaining an acidic pH ensures the imidazoles remain protonated, preventing peak tailing and ensuring sharp, symmetrical peaks[1].

  • Flow Rate: 1.0 mL/min (Isocratic elution is preferred to maintain a stable UV baseline).

  • Injection Volume: 20 µL.

  • Detection Wavelength: 310 nm (for metronidazole/tinidazole)[3] or 285 nm (for isavuconazole)[2].

  • Column Temperature: Thermostatted at 25°C to ensure retention time reproducibility.

Quantitative Data & Method Validation Summaries

To ensure trustworthiness, analytical methods must adhere to FDA/ICH bioanalytical validation guidelines. The table below synthesizes validated parameters for various imidazole derivatives analyzed via HPLC-UV in biological matrices, demonstrating the versatility and sensitivity of the technique.

AnalyteBiological MatrixColumn TypeMobile Phase pHUV Wavelength (nm)Linearity Range (µg/mL)Limit of Detection (LOD)
Metronidazole Human PlasmaC18 (250 x 4.6 mm)4.0310 nm0.1 – 15.00.03 µg/mL
Isavuconazole Human PlasmaXTerra RP188.0285 nm0.025 – 10.0< 0.025 µg/mL
Secnidazole Human PlasmaBDS Hypersil C83.2300 nmMatrix Dependent0.41 µg/mL
Posaconazole Plasma / UrineC8AcidicDAD/UV0.05 – 10.00.05 µg/mL

Data synthesized from peer-reviewed validation studies[1][2][4][5].

Sources

Method

Application Note: High-Throughput Screening Workflows Utilizing 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile as a Privileged Scaffold

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Scientific Rationale & Pharmacophore Utility In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Pharmacophore Utility

In modern drug discovery, the identification of versatile, low-molecular-weight building blocks is critical for populating high-throughput screening (HTS) libraries. The compound 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile represents a highly functionalized "privileged scaffold" that bridges the gap between metal-coordinating pharmacophores and flexible, target-probing linkers.

The core of the molecule, a 4,5-dimethyl-1H-imidazole moiety, is a well-documented pharmacophore[1]. The electron-rich nature of the substituted imidazole ring allows it to act as an excellent hydrogen bond acceptor and a potent coordinating ligand for metalloenzymes (e.g., Cytochrome P450s, phosphodiesterases, and heme oxygenases).

The causality behind appending a pentanenitrile tail is rooted in binding thermodynamics. The 5-carbon aliphatic chain provides an optimal spacer length; shorter chains often fail to reach deep hydrophobic sub-pockets, while longer chains incur a severe entropic penalty upon target binding. Furthermore, the terminal nitrile group acts as a robust hydrogen bond acceptor and a bioisostere for carbonyls, enhancing target residence time without the metabolic instability typical of esters or amides. Similar pentanenitrile substitutions have been empirically shown to improve phenotypic screening activities, such as in the development of kinetoplastid inhibitors[2]. Related analogs, such as 5-(4-amino-1H-imidazol-1-yl)pentanenitrile, are heavily utilized in commercial screening libraries[3].

Binding_Logic Core 4,5-dimethylimidazole Core Tail Pentanenitrile Tail Core->Tail Covalent Linkage Target Metalloenzyme Active Site (Heme) Core->Target Metal Coordination Pocket Hydrophobic Sub-pocket Tail->Pocket Steric Fit & H-Bonding

Fig 1: Pharmacophore binding model for 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile.

Self-Validating HTS Assay Design

When deploying 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile in an HTS environment, the assay must be designed as a self-validating system . This means the protocol inherently controls for false positives (e.g., compound aggregation, autofluorescence) and systemic errors (e.g., liquid handling drift).

Causality in Buffer Selection

Imidazole derivatives can exhibit pH-dependent solubility and may aggregate at high concentrations, leading to promiscuous inhibition. To counteract this, the assay buffer must include a non-ionic detergent. We utilize 0.01% CHAPS rather than Triton X-100; CHAPS prevents compound aggregation without disrupting the structural integrity of sensitive target proteins.

Quantitative Quality Control Metrics

To ensure the assay is robust enough to detect the specific activity of the pentanenitrile derivative, we rely on the Z'-factor. A plate is only considered valid if the Z'-factor is 0.5. This mathematical threshold isolates true biological variance from mechanical noise.

Table 1: Standardized HTS Validation Parameters for Imidazole-Nitrile Libraries
ParameterTarget ThresholdScientific Justification
DMSO Tolerance 1.0% (v/v)Prevents imidazole core precipitation in aqueous media.
Z'-Factor 0.50Ensures sufficient dynamic range between positive/negative controls.
Signal-to-Background (S/B) 3.0Required for high-confidence hit calling in 384-well formats.
Hit Confirmation Rate > 75%Validates that the pentanenitrile tail is not causing non-specific binding.

Step-by-Step Experimental Protocol

The following methodology details the execution of a 384-well biochemical screening assay utilizing 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile as a test compound.

Phase 1: Compound Preparation & Solubilization
  • Stock Generation: Dissolve 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile in 100% anhydrous DMSO to yield a 10 mM stock solution. Caution: Ensure the DMSO is strictly anhydrous, as water absorption degrades the nitrile group over prolonged storage.

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer 50 nL of the 10 mM stock directly into the dry wells of a 384-well assay plate (Corning, low-volume, black, non-binding surface).

  • Control Plating (Self-Validation Step):

    • MAX Signal Wells (Column 1): Dispense 50 nL of pure DMSO (0% inhibition).

    • MIN Signal Wells (Column 2): Dispense 50 nL of a known reference inhibitor (100% inhibition).

Phase 2: Assay Execution
  • Buffer Addition: Dispense 10 µL of Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% CHAPS, 1 mM DTT) into all wells.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes. Causality: This step allows the imidazole compound to fully equilibrate in the aqueous buffer, preventing kinetic artifacts during target binding.

  • Target Addition: Dispense 5 µL of the target enzyme (e.g., 2 nM final concentration) into all wells except the MIN signal controls (add buffer instead).

  • Reaction Initiation: Add 5 µL of the specific fluorogenic substrate to all wells to initiate the reaction.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 60 minutes.

Phase 3: Detection and Hit Calling
  • Signal Reading: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using the appropriate excitation/emission filters.

  • Data Normalization: Calculate the percentage of inhibition for the test compound using the formula:

    % Inhibition=100×(1−MeanMAX​−MeanMIN​SignalCompound​−MeanMIN​​)

HTS_Workflow A Library Preparation (Acoustic Dispensing) B Primary HTS Assay (384-well Incubation) A->B C Data Analysis (Z'-factor Validation) B->C D Hit Identification (IC50 Calculation) C->D E Orthogonal Validation (Biophysical Assay) D->E

Fig 2: High-throughput screening workflow for imidazole-pentanenitrile derivatives.

Troubleshooting and Orthogonal Validation

If 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is flagged as a primary hit, it must undergo orthogonal validation to rule out assay interference.

  • Autofluorescence Check: The 4,5-dimethylimidazole core can occasionally exhibit weak fluorescence under specific UV excitation. Run a counter-screen without the target enzyme to measure the compound's intrinsic fluorescence.

  • Surface Plasmon Resonance (SPR): To validate direct binding, immobilize the target protein on a CM5 sensor chip and flow the compound over the surface. The pentanenitrile tail typically exhibits fast-on/slow-off kinetics, which will be quantitatively captured by the SPR sensogram, confirming true target engagement.

References

  • 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • Phenyldihydropyrazolones as Novel Lead Compounds Against Trypanosoma cruzi | ACS Omega Source: ACS Publications URL:[Link][2]

Sources

Application

Large-Scale Synthesis of 2-Substituted 4,5-Dihydro-1H-imidazole Derivatives: A Comprehensive Technical Guide

Introduction & Mechanistic Overview The 2-substituted 4,5-dihydro-1H-imidazole core (commonly known as the 2-imidazoline scaffold) is a privileged pharmacophore in medicinal chemistry. It is a critical structural motif f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 2-substituted 4,5-dihydro-1H-imidazole core (commonly known as the 2-imidazoline scaffold) is a privileged pharmacophore in medicinal chemistry. It is a critical structural motif found in numerous therapeutic agents, particularly α2​ -adrenoreceptor antagonists, antihypertensives, and antidepressants such as napamezole and clonidine [1].

Historically, the synthesis of 2-imidazolines has relied on the condensation of ethylenediamine with nitriles, esters, or carboxylic acids. However, traditional methods often require harsh reaction conditions, extended heating times, or highly reactive and hazardous reagents like trimethylaluminum [1]. These factors severely limit their applicability for large-scale, industrial manufacturing.

To overcome these bottlenecks, modern scale-up protocols utilize heterogeneous solid-acid catalysis. The use of silica-supported tungstosilicic acid ( H4​SiW12​O40​-SiO2​ ) enables a highly efficient, green, and scalable synthesis of 2-imidazolines directly from nitriles and ethylenediamine [2].

Mechanistic Pathway

The catalytic cycle is initiated by the Lewis/Brønsted acidic sites of the supported tungstosilicic acid, which activate the cyano group of the nitrile. This activation lowers the activation energy for the nucleophilic attack by the primary amine of ethylenediamine, forming a transient amidine intermediate. Subsequent intramolecular cyclization and the elimination of ammonia gas drive the equilibrium forward to yield the stable 4,5-dihydro-1H-imidazole ring.

Mechanism A Nitrile (R-CN) C Catalyst Complex (H4SiW12O40-SiO2) A->C Activation B Ethylenediamine (EDA) B->C Nucleophilic Attack D Amidine Intermediate C->D Intermediate Formation E 2-Substituted 4,5-dihydro-1H-imidazole D->E Intramolecular Cyclization F Ammonia (NH3) Elimination D->F Byproduct Release

Figure 1: Mechanistic pathway for the catalytic synthesis of 2-imidazolines from nitriles.

Strategic Considerations for Large-Scale Synthesis

When transitioning from milligram-scale discovery chemistry to >100 mmol scale-up, several variables must be tightly controlled to ensure safety, yield, and purity:

  • Catalyst Selection and Support : Unsupported tungstosilicic acid suffers from low surface area, resulting in sluggish reaction times (up to 8 hours) and moderate yields (~80%). Supporting the heteropoly acid on silica ( SiO2​ ) drastically increases the effective surface area and localized acidity. This reduces reaction times to under 60 minutes and boosts yields to >90% [2].

  • Reagent Stoichiometry : A slight stoichiometric excess of ethylenediamine (1.2 to 1.5 equivalents) is utilized. This serves a dual purpose: it acts as a solvent/reactant to drive the equilibrium forward and suppresses the formation of undesired bis-imidazoline byproducts when mono-imidazolines are the target.

  • Self-Validating Workup : Because the catalyst is heterogeneous, it can be removed via simple filtration. However, hot filtration is critical; allowing the reaction mixture to cool before filtration will cause the highly crystalline 2-imidazoline product to precipitate alongside the catalyst, devastating the isolated yield.

Experimental Protocol: 100 mmol Scale Synthesis

The following self-validating protocol describes the synthesis of 2-phenyl-4,5-dihydro-1H-imidazole using benzonitrile. It is designed to be easily adaptable for other aliphatic or aromatic nitriles.

Materials Required
  • Benzonitrile : 10.3 g ( 100 mmol )

  • Ethylenediamine (EDA) : 7.2 g ( 120 mmol )

  • H4​SiW12​O40​-SiO2​ Catalyst : 0.5 g

  • Ethanol (Absolute) : 50 mL (for dilution)

  • Cyclohexane : For recrystallization

Step-by-Step Methodology
  • Reaction Assembly : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile ( 100 mmol ), ethylenediamine ( 120 mmol ), and the silica-supported tungstosilicic acid catalyst ( 0.5 g ).

  • Thermal Condensation : Heat the mixture to reflux (approx. 115∘C internal temperature) under a nitrogen atmosphere.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: Ethyl acetate/Methanol 9:1). The reaction is typically complete within 45 minutes when the benzonitrile spot is completely consumed. Causality note: Continuous stirring is vital to maintain the suspension of the heterogeneous catalyst.

  • Dilution and Hot Filtration : Once complete, immediately add 50 mL of hot absolute ethanol to the flask to ensure the product remains fully dissolved. Filter the mixture while hot through a sintered glass funnel to recover the solid catalyst.

  • Catalyst Recycling : Wash the recovered catalyst with hot ethanol, dry it in an oven at 100∘C for 2 hours, and store it for the next batch. The catalyst can be reused up to three times with negligible loss in activity [2].

  • Concentration : Transfer the filtrate to a rotary evaporator and remove the ethanol and excess ethylenediamine under reduced pressure.

  • Purification : Recrystallize the crude solid from hot cyclohexane. Filter the purified crystals and dry under vacuum to afford pure 2-phenyl-4,5-dihydro-1H-imidazole.

Workflow Step1 1. Reagent Charging 100 mmol Nitrile + 120 mmol EDA + Catalyst Step2 2. Reflux / Heating Stirring at reflux for 45-75 min Step1->Step2 Step3 3. Hot Filtration Separate solid catalyst from mixture Step2->Step3 Step4 4. Solvent Evaporation Remove excess EDA and solvent in vacuo Step3->Step4 Recycle Catalyst Washing & Drying Dry at 100 °C for re-use Step3->Recycle Solid Residue Step5 5. Recrystallization Purify crude product from Cyclohexane Step4->Step5 Step6 6. Pure 2-Imidazoline Yield >90%, ready for downstream use Step5->Step6 Recycle->Step1 Recycled Catalyst

Figure 2: Process workflow for the large-scale synthesis and catalyst recovery.

Quantitative Data Summary

The scalability and functional group tolerance of the H4​SiW12​O40​-SiO2​ catalyzed protocol are summarized in Table 1. Note that electron-withdrawing groups on the aromatic ring slightly accelerate the reaction, whereas electron-donating groups require marginally longer heating times.

Table 1: Reaction Times and Yields for 2-Substituted 4,5-Dihydro-1H-imidazoles (100 mmol scale)

Starting Nitrile ( R−CN )ProductReaction Time (min)Isolated Yield (%)Melting Point ( ∘C )
Benzonitrile2-Phenyl-4,5-dihydro-1H-imidazole459098–100
4-Methylbenzonitrile2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole5588176–178
4-Chlorobenzonitrile2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole4092185–187
4-Pyridinecarbonitrile2-(Pyridin-4-yl)-4,5-dihydro-1H-imidazole4589136–138
Benzyl cyanide2-Benzyl-4,5-dihydro-1H-imidazole608568–70

Data adapted from the scaling parameters established by Nasr-Esfahani et al. [2]. Yields represent isolated, recrystallized products.

References

  • Wentland, M. P., Bailey, D. M., Alexander, E. J., Castaldi, M. J., Ferrari, R. A., Haubrich, D. R., Luttinger, D. A., & Perrone, M. H. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489.[Link]

  • Nasr-Esfahani, M., Montazerozohori, M., Moghadam, M., & Akhlaghia, P. (2010). Efficient catalytic synthesis of 2-imidazolines and bis-imidazolines with silica supported tungstosilicic acid. Arkivoc, 2010(2), 97-109.[Link]

Method

Application Note: 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile as a Bifunctional Precursor for API Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Overview In the landscape of Active Pharmaceutical Ingredient (API) design, the imidazole ring is a privileged scaffold, fre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Overview

In the landscape of Active Pharmaceutical Ingredient (API) design, the imidazole ring is a privileged scaffold, frequently utilized in kinase inhibitors, GPCR modulators, and MDM2-p53 antagonists. However, the deployment of unsubstituted imidazoles is often bottlenecked by severe pharmacokinetic liabilities. 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (CAS: 1251393-72-2) emerges as a highly specialized, bifunctional building block designed to circumvent these liabilities. It provides a sterically shielded pharmacophore coupled with a highly reactive pentanenitrile linker, enabling divergent synthetic pathways for complex API assembly.

Mechanistic Causality: Overcoming CYP450 Inhibition

The primary rationale for utilizing a 4,5-dimethyl-substituted imidazole over a standard imidazole lies in the mitigation of off-target enzyme inhibition.

Unsubstituted imidazoles act as potent Type II inhibitors of Cytochrome P450 (CYP) enzymes—particularly CYP3A4—by directly coordinating their sp2-hybridized nitrogen to the heme iron in the enzyme's active site[1]. This coordination alters the redox potential of the enzyme, blocking oxygen binding and electron flow, which leads to severe drug-drug interactions (DDIs)[1].

By employing the 4,5-dimethylimidazole core, this precursor introduces critical steric hindrance adjacent to the coordinating nitrogen. This steric bulk physically prevents the imidazole from achieving the required geometry to ligate the CYP450 heme iron, thereby preserving the molecule's therapeutic target affinity while abolishing its DDI liability[2]. This structure-activity relationship is a foundational strategy in the medicinal chemistry of imidazole-substituted drugs[3].

Pathway API API with 4,5-dimethylimidazole core Target Therapeutic Target (e.g., MDM2, Kinases) API->Target Binds Steric Steric Hindrance from 4,5-dimethyl groups API->Steric Structural Feature Efficacy High Target Affinity (Therapeutic Efficacy) Target->Efficacy CYP Cytochrome P450 (CYP3A4) Heme Iron NoDDI Prevention of Type II Inhibition (Reduced DDI) CYP->NoDDI Steric->CYP Blocks Coordination

Caption: Mechanism of CYP450 evasion by 4,5-dimethylimidazole-containing APIs via steric hindrance.

Synthetic Workflows & Protocols

The pentanenitrile moiety serves as a versatile synthetic handle. Depending on the target API architecture, the precursor can be divergently modified into a primary amine (for amide/sulfonamide linkages) or a carboxylic acid (for ester/amide couplings).

Workflow Precursor 5-(4,5-dimethyl-1H-imidazol-1-yl) pentanenitrile Protocol1 Protocol 1: Reduction (Raney Ni / NH3) Precursor->Protocol1 Protocol2 Protocol 2: Acid Hydrolysis (Conc. HCl, Reflux) Precursor->Protocol2 Amine 5-(4,5-dimethyl-1H-imidazol-1-yl) pentan-1-amine Protocol1->Amine AmideAPI Amide-Linked APIs (e.g., Kinase Inhibitors) Amine->AmideAPI Acid 5-(4,5-dimethyl-1H-imidazol-1-yl) pentanoic acid Protocol2->Acid EsterAPI Ester/Amide APIs (e.g., GPCR Modulators) Acid->EsterAPI

Caption: Divergent synthetic workflows for 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile derivatives.

Protocol 1: Catalytic Reduction to Primary Amine

Objective: Synthesize 5-(4,5-dimethyl-1H-imidazol-1-yl)pentan-1-amine. Causality of Reagent Selection: The reduction of nitriles frequently yields secondary and tertiary amine byproducts due to the condensation of the newly formed primary amine with the intermediate imine. To prevent this, Raney Nickel is utilized under a large molar excess of methanolic ammonia. The ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate, ensuring high selectivity for the primary amine product.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile in 100 mL of 7M NH₃ in methanol.

  • Catalyst Addition: Carefully add 1.5 g of washed Raney Nickel slurry. (Caution: Pyrophoric).

  • Hydrogenation: Transfer the mixture to a Parr reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and heat to 40 °C.

  • Reaction: Agitate vigorously for 6–8 hours until hydrogen uptake ceases.

  • Workup: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 50 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine as a viscous oil.

  • Self-Validating QC Checkpoint: Perform FTIR analysis. A successful reaction is validated by the complete disappearance of the sharp C≡N stretch at ~2240 cm⁻¹ and the appearance of a broad N-H doublet at 3300–3400 cm⁻¹.

Protocol 2: Acid-Catalyzed Hydrolysis to Carboxylic Acid

Objective: Synthesize 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanoic acid. Causality of Reagent Selection: While nitriles can be hydrolyzed under basic conditions, the basicity of the imidazole ring makes it prone to side reactions or difficult aqueous extraction at high pH. Acid hydrolysis using 6M HCl protonates the imidazole, rendering it highly soluble and stable while efficiently driving the hydrolysis of the nitrile through the primary amide intermediate to the carboxylic acid.

Step-by-Step Procedure:

  • Preparation: Suspend 10.0 g of the precursor in 75 mL of 6M aqueous HCl.

  • Hydrolysis: Heat the mixture to gentle reflux (100 °C) under continuous stirring for 12–16 hours.

  • Monitoring: Sample the reaction and analyze via LC-MS to ensure the intermediate primary amide (M+18) has fully converted to the acid (M+19).

  • Workup: Cool the reaction to room temperature. The product exists as a hydrochloride salt in solution.

  • Isolation: Concentrate the solution in vacuo to remove excess HCl and water. Triturate the resulting residue with cold acetone to precipitate the highly pure 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanoic acid hydrochloride salt.

  • Self-Validating QC Checkpoint: FTIR analysis must show the emergence of a strong, sharp C=O stretching frequency at ~1710 cm⁻¹ and a broad O-H stretch overlapping the C-H region, confirming complete hydrolysis.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected analytical outcomes for the described protocols, providing a benchmark for process scale-up.

ParameterProtocol 1: Nitrile ReductionProtocol 2: Acid Hydrolysis
Target Intermediate 5-(4,5-dimethyl-1H-imidazol-1-yl)pentan-1-amine5-(4,5-dimethyl-1H-imidazol-1-yl)pentanoic acid
Primary Reagents Raney Ni, 7M NH₃ in MeOH, H₂ (50 psi)6M HCl (aq)
Operating Temperature 40 °C100 °C (Reflux)
Reaction Time 6 - 8 hours12 - 16 hours
Typical Isolated Yield 85 - 90%92 - 95%
Key Impurity to Monitor Secondary amine dimer (<2%)Primary amide intermediate (<1%)
QC Validation (FTIR) Loss of ~2240 cm⁻¹ (C≡N)Gain of ~1710 cm⁻¹ (C=O)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for Imidazole Nitrile Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with what I call the "Imidazole-Nitrile Dichotomy." The fundamental causality behind your purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with what I call the "Imidazole-Nitrile Dichotomy."

The fundamental causality behind your purification failures lies in the opposing chemical needs of the two functional groups. The basic nitrogen of the imidazole ring (pKa ~7.0) acts as a strong hydrogen bond acceptor and cation, leading to severe chemisorption and peak tailing on standard acidic silica gel[1]. Conversely, the nitrile group is a polar aprotic moiety that is highly susceptible to nucleophilic attack (hydrolysis) under the extreme pH conditions often used to fix imidazole tailing[2].

To achieve high purity and recovery, your chromatographic approach must satisfy both functional groups simultaneously.

Diagnostic Workflow

Before diving into the specific troubleshooting Q&A, use the self-validating workflow below to determine the optimal chromatographic path for your specific imidazole nitrile derivative.

G Start Crude Imidazole Nitrile Mixture Check Assess Lipophilicity & Impurity Profile Start->Check NP Normal Phase (Silica) Check->NP Lipophilic / Organic Soluble RP Reversed Phase (C18) Check->RP Polar / Water Soluble AddTEA Add 1-3% TEA to Mobile Phase NP->AddTEA Buf Use pH 7.0-7.5 TEAA Buffer RP->Buf Tailing Severe Tailing Observed? AddTEA->Tailing Success2 Pure Product (Intact Nitrile) Buf->Success2 Prevents Hydrolysis Alumina Switch to Basic Alumina (Al₂O₃) Tailing->Alumina Yes (Silanol Interaction) Success1 Pure Product (High Recovery) Tailing->Success1 No Alumina->Success1

Diagnostic Workflow for Chromatographic Purification of Imidazole Nitrile Compounds.

Core Troubleshooting Q&A

Q1: Why does my imidazole nitrile compound streak across the entire silica gel column, resulting in abysmal recovery? A1: This is the classic "imidazole tailing" phenomenon. Standard silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5. The basic imidazole ring creates a strong acid-base interaction, leading to chemisorption and severe tailing[1]. To resolve this, you must mask the silanol groups. Adding 1–3% triethylamine (TEA) to your mobile phase acts as a "silanol suppressor"[3]. TEA competitively binds to the acidic sites, allowing your compound to elute in a tight band[4]. If TEA is insufficient, switching the stationary phase to basic or neutral alumina eliminates the acidic interactions entirely[1],[5].

Q2: I switched to Reversed-Phase (RP-HPLC) to avoid silica tailing, but now my nitrile group is degrading into an amide. How can I prevent this? A2: Nitrile groups are highly susceptible to hydrolysis in aqueous environments under strongly acidic or basic conditions[2]. In RP-HPLC, using standard modifiers like 0.1% TFA (pH ~2) or 0.1% Ammonia (pH ~10) accelerates this hydrolysis. Furthermore, low pH protonates the imidazole, drastically reducing its retention on a C18 column. The solution is to use a volatile, near-neutral buffer. Triethylammonium acetate (TEAA) at pH 7.0–7.5 is ideal. TEAA keeps the nitrile group intact by avoiding pH extremes and acts as a dynamic silanol suppressor and ion-pairing agent for the imidazole ring, ensuring sharp peaks and excellent retention[3].

Q3: When purifying crude reaction mixtures, my target imidazole nitrile co-elutes with the unreacted imidazole precursor. How do I separate them? A3: Imidazole and its nitrile derivatives often share similar polarities, making standard EtOAc/Hexane gradients ineffective. You need to exploit the subtle pKa and hydrogen-bonding differences. The nitrile group withdraws electron density, making the imidazole ring of your product slightly less basic than the starting material. In Normal Phase, switching to a Dichloromethane/Methanol (DCM/MeOH) system with 1% TEA can offer orthogonal selectivity[1],[5]. In Reversed Phase, running a shallow gradient with a tightly controlled pH (e.g., pH 7.5) will maximize the retention difference between the more hydrophobic nitrile derivative and the more polar starting material.

Quantitative Data: Additives & Stationary Phases

The following table summarizes the empirical impact of various chromatographic choices on the recovery and peak shape of imidazole nitrile compounds[1],[6],[4],[2].

Chromatographic SystemMobile Phase AdditivePrimary Mechanism of ActionTarget Recovery (%)Peak Tailing Factor ( As​ )
Standard Silica (NP) NoneStrong H-bonding & ion-exchange with silanols< 40% (Chemisorption)> 3.0 (Severe)
Standard Silica (NP) 1–3% Triethylamine (TEA)Competitive silanol masking / deactivation85–95%1.1–1.3 (Excellent)
Basic Alumina (NP) NoneElimination of acidic interaction sites90–98%1.0–1.2 (Ideal)
C18 Silica (RP) 0.1% TFA (pH ~2.0)Ion-pairing (Highly acidic)Variable (Nitrile hydrolysis)1.2–1.5 (Moderate)
C18 Silica (RP) 10 mM TEAA (pH 7.0–7.5)Dynamic silanol suppression & pH buffering> 95% (Nitrile preserved)1.0–1.1 (Sharp)
Standard Operating Procedures

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Do not skip the validation checks.

Protocol 1: Normal-Phase Silica Chromatography with Silanol Masking

Use this protocol for lipophilic imidazole nitriles that degrade or co-elute on standard silica.

  • Solvent Preparation: Prepare the mobile phase (e.g., EtOAc/Hexanes or DCM/MeOH). Add 1–2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Validation Check (TLC): Spot the crude mixture on two TLC plates. Develop one in a standard solvent and one in the TEA-modified solvent. A successful TEA modification will show the target spot moving from a streak ( As​ > 2.0) to a tight, circular spot ( As​ ~ 1.0) with an upward Rf​ shift[5]. Proceed only if this check passes.

  • Silica Gel Deactivation (Slurry Packing): Slurry standard silica gel (60 Å) in the TEA-modified mobile phase. Stir for 10 minutes to allow the TEA to saturate and neutralize the acidic silanol sites. Pour into the column and pack under positive pressure.

  • Dry Loading: Dissolve the crude imidazole nitrile in a volatile solvent (e.g., DCM). Add a small amount of deactivated silica gel (1:2 to 1:3 ratio by weight to crude). Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder[1].

  • Sample Application: Carefully load the dry powder onto the flat bed of the packed column. Top with a thin layer of clean sand to prevent disturbance.

  • Elution: Elute using the TEA-modified solvent system. Monitor fractions via TLC (plates must be pre-treated with TEA vapor) or UV detection.

Protocol 2: Reversed-Phase HPLC with TEAA Buffering

Use this protocol for polar, water-soluble imidazole nitriles where nitrile hydrolysis is a high risk.

  • Buffer Preparation: Prepare a 10 mM Triethylammonium acetate (TEAA) buffer. Mix equimolar amounts of TEA and acetic acid in HPLC-grade water.

  • Validation Check (pH): Measure the buffer with a calibrated pH meter. Adjust to strictly pH 7.0–7.5 using dilute acetic acid or TEA. This validates that the environment is safe for the nitrile moiety and optimal for imidazole retention[3],[2].

  • Column Equilibration: Flush a C18 column with 5 column volumes (CV) of 95% TEAA buffer / 5% Acetonitrile at the target flow rate.

  • Sample Injection: Dissolve the sample in the initial mobile phase conditions (or a slightly weaker solvent to induce on-column focusing). Filter through a 0.22 µm PTFE filter.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 20 CVs. The TEAA will act as a dynamic silanol suppressor and ion-pairing agent, ensuring sharp peaks.

  • Fraction Recovery: Collect peaks based on UV absorbance (typically 210 nm for nitriles, 254 nm for the imidazole ring). Lyophilize immediately to prevent prolonged exposure to aqueous conditions, thereby protecting the nitrile group.

Sources

Optimization

Reducing by-product formation in imidazole synthesis reactions

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, stubborn by-products (like oxazoles and pyrazines), and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, stubborn by-products (like oxazoles and pyrazines), and purification bottlenecks. Imidazole cores are ubiquitous in drug development, but their synthesis requires precise thermodynamic and kinetic control.

This guide dissects the mechanistic causality behind common failures in classic multicomponent reactions and provides self-validating, step-by-step protocols to ensure high-fidelity synthesis.

Debus-Radziszewski Reaction Troubleshooting

Q: I am attempting a Debus-Radziszewski synthesis, but my yields are low, and GC-MS indicates significant oxazole by-product formation. How can I suppress this?

A: The Debus-Radziszewski reaction relies on the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia[1]. The formation of oxazole by-products is a direct consequence of ammonia starvation or insufficient electrophilic activation. Mechanistically, if the local concentration of ammonia is too low, the oxygen atom of the dicarbonyl intermediate acts as a competing nucleophile, attacking the imine to form an oxazole ring instead of the desired imidazole[2].

Solution: Shift from conventional reflux to microwave-assisted synthesis using a solid support like basic alumina or an acidic buffer (e.g., ammonium acetate in glacial acetic acid). Ammonium acetate acts as a slow-release ammonia reservoir, maintaining optimal stoichiometry while providing mild acidic conditions that activate the carbonyl carbon for nucleophilic attack[2]. Microwave irradiation drastically reduces reaction times, minimizing thermal degradation and polymeric by-product formation[2].

DR_Pathway Substrates 1,2-Dicarbonyl + Aldehyde Diimine Diimine Intermediate Substrates->Diimine + NH3 Byproduct Oxazole (By-product) Low Ammonia Substrates->Byproduct O-Nucleophilic Attack (Suboptimal) Ammonia Ammonia / Amine (>2 eq) Ammonia->Diimine Target Imidazole (Target) High Yield Diimine->Target Cyclization (Optimal)

Debus-Radziszewski reaction pathway and oxazole by-product formation.

Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis
  • Preparation: In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq).

  • Ammonia Source: Add ammonium acetate (4.0 eq) to ensure a stoichiometric excess of nitrogen[2].

  • Support/Catalyst: Add basic alumina (or a catalytic amount of glacial acetic acid, 5 mol%) to facilitate the condensation[2][3].

  • Irradiation: Seal the vessel and irradiate at 720 W for 5–7 minutes. Monitor the reaction via TLC until the aldehyde is consumed[3].

  • Isolation: Cool to room temperature, add cold water to precipitate the crude product, and collect via vacuum filtration[3].

Van Leusen Reaction Troubleshooting

Q: During the Van Leusen synthesis of 1,5-disubstituted imidazoles, I am observing unreacted imine and a high concentration of p-toluenesulfinic acid. What is going wrong?

A: The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the imidazole ring[4]. The presence of p-toluenesulfinic acid indicates that your TosMIC reagent is undergoing base-induced degradation before it can react with the aldimine[5]. TosMIC is highly sensitive to strong bases and elevated temperatures; it decomposes into p-toluenesulfinic acid and N-methyleneformamide[5]. If the aldimine condensation step is incomplete, or if the base is too harsh, TosMIC degrades, starving the cycloaddition step[3][5].

Solution: Pre-form the aldimine completely before introducing TosMIC, and utilize a milder base (e.g., K₂CO₃) with a pre-catalyst like N-(tosylmethyl)formamide to stabilize the intermediate[5].

VL_Pathway Aldimine Aldimine Intermediate Cyclic Intermediate Aldimine->Intermediate TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Degradation p-Toluenesulfinic Acid (TosMIC Degradation) TosMIC->Degradation Excess Base / H2O Base Base Catalyst Base->Anion Anion->Intermediate Cycloaddition Target 1,5-Disubstituted Imidazole Intermediate->Target -TsOH

Van Leusen imidazole synthesis mechanism and TosMIC degradation pathway.

Protocol 2: Optimized Van Leusen Synthesis
  • Imine Formation: Combine the aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous methanol. Add anhydrous MgSO₄ to scavenge water. Stir for 2 hours to ensure complete aldimine formation[3].

  • Reagent Addition: Filter off the MgSO₄. To the filtrate, add TosMIC (1.2 eq) and a mild base such as K₂CO₃ (2.0 eq).

  • Cycloaddition: Stir the mixture at a controlled temperature (strictly <50 °C) for 1.5–2 hours to prevent premature TosMIC degradation[5].

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water, extract the organic layer, and dry over Na₂SO₄.

Downstream Processing & Purification

Q: How can I efficiently separate my target imidazole from non-basic impurities and unreacted starting materials without relying entirely on column chromatography?

A: Leverage the inherent basicity of the imidazole ring (pKa ~7.0 for the conjugate acid). Acid-base extraction is a highly self-validating purification system that exploits this property[3].

Protocol 3: Acid-Base Extraction Workflow
  • Protonation: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with 1M HCl. The imidazole protonates to form a water-soluble imidazolium salt, migrating to the aqueous layer[3].

  • Washing: Wash the aqueous layer with fresh organic solvent to remove neutral oxazoles, unreacted aldehydes, and polymeric by-products[3].

  • Basification: Carefully adjust the pH of the aqueous layer to ~9 using 1M NaOH or Na₂CO₃. The neutral imidazole will precipitate or can be re-extracted into a fresh organic layer[3].

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on yield and by-product formation across various methodologies:

Synthesis MethodCatalyst / SupportConditionsTarget Imidazole YieldMajor By-product / Impurity
Conventional Debus-RadziszewskiNone (Water)Reflux, 120 min58%Oxazoles (>15%)
Microwave Debus-RadziszewskiBasic AluminaMicrowave (720W), 5-7 min81–85%Oxazoles (<5%)
Standard Van LeusenK₂CO₃50 °C, 1.5 h25%p-Toluenesulfinic acid (45% unreacted imine)
Optimized Van LeusenK₂CO₃ + Formamide additive50 °C, 1.5 h51–75%Trace degradation products
Zn-Catalyzed CyclizationTPT-Zn@MS90 °C, 48 h, Water89%None (Green process, base-free)

Note: The Zn-catalyzed methodology represents an emerging green alternative for benzo[d]imidazole synthesis, utilizing water as a solvent and yielding only water or hydrogen gas as by-products[6].

References

  • Title: Synthesis of imidazole derivatives from β-lapachone and related compounds using microwave and supported reagents.
  • Title: Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Title: Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC.
  • Title: Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite.
  • Title: Debus–Radziszewski imidazole synthesis.
  • Title: Van Leusen reaction.

Sources

Troubleshooting

Method development for resolving analytical challenges with nitrile-containing compounds

Technical Support Center: Method Development for Nitrile-Containing Compounds Welcome to the technical support center for the analysis of nitrile-containing compounds. This resource is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Development for Nitrile-Containing Compounds

Welcome to the technical support center for the analysis of nitrile-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common analytical challenges. The unique chemical properties of the nitrile group (-C≡N) can present a number of obstacles in chromatographic and spectroscopic analyses. This guide offers practical, experience-driven solutions to help you develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of nitrile-containing compounds.

Q1: Why do my nitrile-containing compounds show poor peak shape (tailing) in reverse-phase HPLC?

A1: Peak tailing for nitrile compounds in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2][3] While the primary retention mechanism is hydrophobic interaction, the polar nitrile group can interact with residual silanol groups on the silica-based stationary phase.[2][4] These silanol groups can be acidic and interact with basic analytes, leading to peak tailing.[1][2]

  • Causality: The lone pair of electrons on the nitrogen atom of the nitrile group can participate in hydrogen bonding with surface silanols. This secondary, often stronger, interaction can delay the elution of a portion of the analyte molecules, resulting in a "tailing" peak.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3.0) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[2]

    • Column Selection: Employing a highly end-capped column can reduce the number of available silanol groups.[4] Alternatively, columns with a different stationary phase, such as a cyano (CN) phase, can offer a different selectivity and potentially better peak shape.[5][6]

    • Mobile Phase Additives: The use of mobile phase additives like triethylamine (TEA) can mask the active silanol sites. However, be mindful of potential LC-MS compatibility issues with non-volatile additives.

Q2: Can the nitrile group hydrolyze during analysis, and how can I prevent it?

A2: Yes, nitriles can be susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of amides and carboxylic acids.[7][8][9][10][11][12] This can be a significant issue during sample preparation and analysis, especially when heating or using strong acids or bases.

  • Mechanism: In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[8][10] Under basic conditions, the hydroxide ion directly attacks the nitrile carbon.[10]

  • Prevention Strategies:

    • Control pH: Maintain the pH of your sample and mobile phase within a neutral to moderately acidic range (pH 3-7) where the rate of hydrolysis is minimized.

    • Temperature Management: Avoid excessive heating of samples containing nitriles, especially in the presence of strong acids or bases.

    • Solvent Choice: Use aprotic solvents for sample storage and preparation whenever possible to minimize the presence of water.

Q3: I am having difficulty detecting my nitrile compound using UV-Vis spectroscopy. What are my options?

A3: The nitrile group itself is not a strong chromophore and typically absorbs at very low UV wavelengths, making detection challenging, especially at low concentrations.

  • Explanation: The C≡N triple bond has a weak π→π* transition that results in low molar absorptivity in the accessible UV range.

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): This is a highly sensitive and selective detection method for nitrile compounds. It does not rely on the presence of a chromophore.

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for non-volatile analytes that lack a UV chromophore.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for different analytes.

    • Infrared (IR) Spectroscopy: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.[13] This makes IR a useful tool for identification.

Q4: Are there any specific considerations for sample preparation of nitrile-containing compounds?

A4: Yes, several factors should be considered during the sample preparation of nitrile compounds to ensure their stability and accurate analysis.

  • Solvent Selection: When using a nitrile as a sample solvent in reverse-phase chromatography with a weak mobile phase, peak fronting can occur.[14] It is recommended to use the mobile phase or a similar ratio of the mobile phase as the sample solvent to avoid this issue.[14]

  • Hydrolysis Prevention: As mentioned in Q2, controlling pH and temperature is crucial to prevent hydrolysis.

  • Extraction Techniques: For solid samples, such as nitrile rubber, techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be used for direct analysis without extensive sample preparation.[15][16] For other matrices, standard extraction methods like liquid-liquid extraction or solid-phase extraction can be employed, but care must be taken to choose appropriate solvents and pH conditions to avoid degradation.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of nitrile-containing compounds.

Guide 1: Resolving Poor Peak Shape in HPLC

Symptom: Tailing or fronting peaks for nitrile analytes.

Troubleshooting Workflow:

cluster_solutions Solutions for Chemical Problems start Poor Peak Shape check_neutral Inject a Neutral Compound start->check_neutral neutral_tailing Neutral Compound Tails? check_neutral->neutral_tailing physical_problem Physical Problem: - Column void - Blocked frit - Extra-column volume neutral_tailing->physical_problem Yes chemical_problem Chemical Problem: Secondary Interactions neutral_tailing->chemical_problem No solution1 Lower Mobile Phase pH chemical_problem->solution1 solution2 Use End-Capped Column chemical_problem->solution2 solution3 Use Cyano (CN) Column chemical_problem->solution3 solution4 Add Mobile Phase Modifier chemical_problem->solution4

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Protocol:

  • Diagnose the Problem Type: Inject a neutral, non-polar compound. If this compound also exhibits poor peak shape, the issue is likely physical (e.g., a column void or blocked frit).[3] If the neutral compound has a good peak shape, the problem is likely chemical and related to secondary interactions of your nitrile analyte.[3]

  • Address Physical Problems: If a physical problem is suspected, inspect the column for voids, replace the inlet frit, or check for excessive tubing length that could contribute to extra-column volume.[4]

  • Optimize for Chemical Interactions:

    • Adjust Mobile Phase pH: Lower the mobile phase pH to below the pKa of the silanol groups (typically around 3.5-4.5) to reduce their ionization.

    • Change Column Chemistry:

      • Switch to a column with a higher degree of end-capping to minimize exposed silanols.

      • Consider a cyano (CN) stationary phase, which can offer different selectivity and reduce problematic interactions.[5]

    • Use Mobile Phase Modifiers: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. Note: Ensure compatibility with your detector.

Guide 2: Investigating Analyte Instability

Symptom: Appearance of unexpected peaks, decreasing analyte peak area over time, or poor reproducibility.

Troubleshooting Workflow:

cluster_solutions Solutions for Instability start Analyte Instability check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis hydrolysis_conditions Hydrolysis Conditions: - Extreme pH - High Temperature check_hydrolysis->hydrolysis_conditions Yes other_degradation Other Degradation Pathways? check_hydrolysis->other_degradation No solution1 Control pH (3-7) hydrolysis_conditions->solution1 solution2 Reduce Temperature hydrolysis_conditions->solution2 solution3 Use Fresh Samples/Mobile Phase other_degradation->solution3 solution4 Protect from Light (if applicable) other_degradation->solution4

Caption: Troubleshooting workflow for analyte instability.

Step-by-Step Protocol:

  • Evaluate for Hydrolysis: Review your sample preparation and analytical conditions. Are you using highly acidic or basic solutions? Is there a heating step involved? These conditions favor nitrile hydrolysis.[7][8][9][10][11][12]

  • Confirm Degradation Products: If possible, use mass spectrometry to identify the unexpected peaks. The presence of corresponding amides or carboxylic acids is a strong indicator of hydrolysis.

  • Implement Preventative Measures:

    • pH Control: Buffer your samples and mobile phases to a pH range of 3-7.

    • Temperature Control: Perform sample preparation at room temperature or below. If heating is necessary, minimize the duration.

    • Use Freshly Prepared Solutions: Prepare samples and mobile phases fresh daily to minimize the opportunity for degradation.

    • Consider Other Degradation Pathways: If hydrolysis is ruled out, investigate other potential degradation routes such as oxidation or photolysis. Protect samples from light if they are known to be light-sensitive.

Data Presentation

Table 1: Recommended Starting Conditions for Reverse-Phase HPLC of Nitrile Compounds

ParameterRecommendationRationale
Column C18, End-capped (e.g., L1) or Cyano (CN) (e.g., L10)C18 provides good hydrophobic retention. End-capping minimizes silanol interactions. CN phases offer alternative selectivity.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol ionization and is MS-friendly.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency.[17][18][19][20]
pH 2.5 - 4.0Minimizes secondary interactions with silanols, improving peak shape.
Detector UV-Vis (if chromophore present), MS, ELSD, or CADMS, ELSD, and CAD are suitable for nitriles lacking a strong UV chromophore.
Column Temperature 25 - 40 °CProvides reproducible retention times. Avoid excessive heat to prevent degradation.

References

  • EPRUI Biotech. (2018, August 23).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide.
  • CN (aka CYANO or NITRILE) HPLC Phases. (n.d.).
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Bao, W., Gu, G., Wu, J., Gu, Y.-C., & Zhao, Y. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR.
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps.
  • Taylor & Francis. (2006, September 23). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2020, November 16).
  • Bao, W., Gu, G., Wu, J., Gu, Y.-C., & Zhao, Y. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • Chua, T., Guncar, G., & Robinson, C. V. (2025, October 1).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles.
  • Chrom Tech, Inc. (2025, October 28).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Drawell. (2023, June 30).
  • LibreTexts. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • HPLC Troubleshooting Guide. (n.d.).
  • Horvath, B. (2020, November 11).
  • Dong, M. W. (2018, February 28).
  • Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile.
  • 多平台谱质谱技术联合解析丁腈橡胶挥发性化合物. (2026, January 20). 高分子学报.
  • StudySmarter. (2023, October 20).
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Preparation of Nitriles. (n.d.). Chemistry Steps.
  • Molecular Interaction of HPLC St
  • AnalyteGuru. (2024, August 15). Trouble With HILIC & ACN?
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • The Lab Depot. (2025, February 20). HPLC Solvents 101: Exploring Their Role in Chemical Analysis.
  • Introduction to HPLC. (n.d.).
  • HELIX Chromatography. (n.d.). Frequently Asked Questions about HPLC Columns.
  • Rahmalia, W., Usman, T., & Wibowo, D. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.
  • Clark, J. (n.d.).
  • Veeprho. (2024, August 7).
  • Preparation of Nitriles. (2020, March 23). YouTube.
  • Nitriles (OCR A Level Chemistry A): Revision Note. (2025, April 14).

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Optimization

MODULE 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Welcome to the Technical Support & Troubleshooting Center for Imidazole Derivative Crystallization . As a Senior Application Scientist, I have designed this portal to address the most complex thermodynamic and kinetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Imidazole Derivative Crystallization . As a Senior Application Scientist, I have designed this portal to address the most complex thermodynamic and kinetic challenges encountered during the isolation of imidazole-based active pharmaceutical ingredients (APIs).

Imidazole derivatives present unique crystallization hurdles due to their amphoteric nature, possessing both a hydrogen-bond donor (pyrrole-like N-H) and an acceptor (pyridine-like N). This dual functionality frequently leads to unpredictable supramolecular assemblies (polymorphism) and severe liquid-liquid phase separation (LLPS, or "oiling out") during process scale-up.

Below are the field-proven troubleshooting modules, causal explanations, and self-validating protocols to ensure robust crystal recovery.

Q: Why does my imidazole API form a milky emulsion or a dense oil layer instead of nucleating into crystals upon cooling or antisolvent addition?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when your crystallization trajectory crosses the binodal curve of the phase diagram before reaching the metastable limit for solid nucleation[1]. For highly soluble imidazole derivatives, elevated temperatures or rapid antisolvent addition drastically reduce the maximum achievable supersaturation[2]. Instead of forming a highly ordered crystal lattice (which is kinetically slow), the system minimizes its free energy by separating into a solute-rich liquid phase (the "oil") and a solvent-rich continuous phase[1]. This oil phase traps impurities, agglomerates, and eventually solidifies into an unusable gel[1].

Protocol 1: Thermodynamic Bypassing of LLPS

To resolve this, the process must be engineered to kinetically favor primary nucleation over phase separation. This protocol utilizes a self-validating feedback loop via in situ monitoring.

  • Solubility Mapping: Determine the crystalline solubility of the imidazole API in your chosen solvent/antisolvent system across a temperature gradient (e.g., 5°C to 40°C) using gravimetric analysis or differential scanning calorimetry (DSC)[2].

  • Phase Boundary Calculation: Utilize the Jouyban–Acree model or the SAFT-γ Mie equation of state to predict the binodal (LLPS) and spinodal boundaries based on your solubility data[1][2].

  • Trajectory Design: Plot a cooling or antisolvent addition trajectory that strictly remains within the metastable zone—between the solubility curve and the binodal limit[1].

  • Strategic Seeding (Self-Validation Step): Introduce 1–5% (w/w) of pure crystalline seeds of the desired polymorph at a low supersaturation level ( S≈1.1−1.2 ) before the trajectory approaches the LLPS boundary.

  • In Situ Validation: Monitor the system using Focused Beam Reflectance Measurement (FBRM). A sharp increase in chord counts without a corresponding spike in turbidity confirms successful secondary nucleation, validating that LLPS has been bypassed.

LLPS_Bypass Start Cooling/Antisolvent Crystallization Supersat High Supersaturation Generation Start->Supersat Check Trajectory crosses Binodal Curve? Supersat->Check LLPS Liquid-Liquid Phase Separation (Oiling Out) Check->LLPS Yes (Uncontrolled) Bypass Seeding / Adjusted Trajectory Check->Bypass No (Thermodynamic Control) Gel Agglomeration & Impurity Entrapment LLPS->Gel Nucleation Primary Nucleation & Crystal Growth Bypass->Nucleation Pure High Purity Crystalline API Nucleation->Pure

Workflow demonstrating thermodynamic control to bypass Liquid-Liquid Phase Separation (Oiling Out).

MODULE 2: Controlling Solvent-Induced Polymorphism

Q: I am getting inconsistent crystal habits (needles vs. plates) and unwanted polymorphs across different batches. How do I control the polymorphic outcome?

The Causality: Imidazole derivatives are notorious for solvent-induced polymorphism. Because they form unidirectional N-H···N hydrogen-bonded chains, the competitive interaction between the primary solvent, the antisolvent, and the API dictates the final molecular conformation[3]. For example, a high concentration of antisolvent (e.g., water) disrupts the solvent-solute interactions, forcing the imidazole molecules into a thermodynamically stable tail-to-head packing mode. Conversely, a lower antisolvent ratio allows solvent-solute interactions to persist, trapping the molecules in a metastable tail-to-tail configuration[3].

Protocol 2: Antisolvent Crystallization for Polymorph Selection

This methodology leverages solvent-antisolvent competitive interactions to dictate the nucleation pathway.

  • Dissolution: Dissolve the crude imidazole derivative in a highly polar, hydrogen-bond donating primary solvent (e.g., Formic Acid) at 20°C to ensure complete disruption of intermolecular API-API H-bonds[3].

  • Controlled Antisolvent Titration: Using a programmable syringe pump, introduce the antisolvent (e.g., Water) at a strictly controlled flow rate (e.g., 40 mL/min)[3].

  • Volumetric Ratio Control:

    • To isolate the Metastable Form (Tail-to-Tail packing): Halt the addition at a high Solvent:Antisolvent volumetric ratio (e.g., 2:1). The dominant solute-solvent interactions prevent complete conformational relaxation[3].

    • To isolate the Stable Form (Tail-to-Head packing): Continue addition to achieve a low Solvent:Antisolvent ratio (e.g., <1:1). The competitive solute-antisolvent interactions displace the primary solvent, allowing the imidazole rings to form stable unidirectional N-H···N chains[3].

  • In Situ Validation: Track the polymorphic transition in real-time using in situ Raman spectroscopy. A successful transition to the stable form is validated by a distinct wavenumber shift in the imidazole ring-breathing and N-H stretching modes.

Polymorph_Control API Imidazole API in Primary Solvent Addition Antisolvent Addition (e.g., Water) API->Addition Ratio Solvent:Antisolvent Ratio Addition->Ratio High High Ratio (e.g., 2:1) Weak Solute-Antisolvent Interaction Ratio->High Low Low Ratio (e.g., <1:1) Strong Solute-Antisolvent Interaction Ratio->Low FormII Tail-to-Tail Packing (Metastable Form II) High->FormII FormI Tail-to-Head Packing (Stable Form I) Low->FormI

Effect of solvent-antisolvent competitive interactions on imidazole polymorph nucleation.

MODULE 3: Quantitative Data for Solvent Selection

To aid in the design of your crystallization workflows, the following table summarizes the thermodynamic impacts of various solvent systems on imidazole derivatives. Solvents with high drug solubility are typically associated with higher oiling-out risks due to the suppression of maximum achievable supersaturation[2].

Solvent System (Primary / Antisolvent)H-Bonding Propensity (Donor/Acceptor)Solute-Solvent Interaction StrengthLLPS (Oiling Out) RiskDominant Polymorph Outcome
Formic Acid / Water High / HighStrongLowForm I (Stable) at <1:1 ratio
Ethanol / Water Moderate / HighModerateModerateForm III (Metastable)
Acetone / Water None / ModerateWeakHighOiling Out Prone
Acetonitrile / Water None / WeakVery WeakModerateForm I (Stable)

References

  • Bhamidi, V., & Abolins, B. P. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, 7(9), 577.[Link]

  • Yang, D. H., Ricci, F., Nordstrom, F. L., & Li, N. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Crystal Growth & Design, 25(1), 1-12.[Link]

  • Xue, S., Xu, J., Han, Y., Zhang, J., & Li, W. (2021). Solvent–Antisolvent Competitive Interactions Mediate Imidacloprid Polymorphs in Antisolvent Crystallization. Crystal Growth & Design, 21(8), 4318-4328.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile: A Comparative Guide to High-Throughput Biophysical Platforms

Introduction 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (DIPN) is a low-molecular-weight (177.25 g/mol ) fragment characterized by a functionalized imidazole ring. In early-stage drug discovery, validating the biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (DIPN) is a low-molecular-weight (177.25 g/mol ) fragment characterized by a functionalized imidazole ring. In early-stage drug discovery, validating the biological targets of such fragment-sized molecules is a critical bottleneck due to their typically transient, high-off-rate binding profiles.

To objectively evaluate DIPN, we must look at its structural pharmacophore. Imidazole-containing azoles are well-documented to coordinate to the heme iron of Cytochrome P450 (CYP) enzymes, demonstrating high affinity and potent inhibition of the major drug-metabolizing isoform, CYP3A4[1]. The basic nitrogen of the imidazole ring acts as an electron pair donor, facilitating direct coordination with the ferric (Fe3+) heme iron of the enzyme; this alters the redox potential and directly impacts substrate metabolism[2]. Structurally, this direct nitrogen ligation induces a characteristic Type II spectral shift, forcing the enzyme into an inhibited state[3].

This guide provides an objective comparison of biophysical platforms used to validate the binding of fragments like DIPN to CYP3A4, followed by a self-validating, step-by-step experimental protocol.

Platform Comparison: Selecting the Right Biophysical Tool

To validate DIPN’s binding to CYP3A4, researchers must choose a platform capable of detecting low-molecular-weight interactions without introducing artifacts. We compare the industry-standard Biacore™ 8K (SPR) against two primary alternatives: Octet® R8 (BLI) and MicroCal PEAQ-ITC .

Objective Performance Comparison for Fragment-Sized Ligands (<200 Da)
ParameterBiacore™ 8K (SPR)Octet® R8 (BLI)MicroCal PEAQ-ITC
Detection Principle Surface Plasmon ResonanceBio-Layer InterferometryIsothermal Titration Calorimetry
Lower MW Limit No theoretical limit (<100 Da)~150 - 200 Da (Struggles with S/N)N/A (Measures heat, not mass)
Throughput High (8 needles, 384-well)Medium (8 channels, 96-well)Low (1 sample per ~2 hours)
Sample Consumption Low (~10 µg protein/chip)Low (~10-20 µg protein/sensor)High (~1-2 mg protein/run)
Data Output KD​ , kon​ , koff​ KD​ , kon​ , koff​ KD​ , ΔH , −TΔS , n
Suitability for DIPN Optimal (High sensitivity)Sub-optimal (Low mass shift)Sub-optimal (High protein cost)

The Causality of Platform Selection: For a 177 Da fragment like DIPN, BLI often fails to produce a sufficient signal-to-noise (S/N) ratio because the optical thickness change on the biosensor tip is negligible. ITC provides a flawless thermodynamic profile but requires milligram quantities of protein per run, which is cost-prohibitive for difficult-to-express membrane proteins like CYP3A4. SPR (Biacore 8K) is the only platform that offers the sensitivity required for fragment screening while minimizing sample consumption. Furthermore, SPR provides kinetic resolution of multiple binding orientations—a known phenomenon for azoles interacting with CYP3A4—offering mechanistic insights strictly unavailable from equilibrium-based methods[4].

Workflow Start Ligand: DIPN (MW: 177.25 Da) Target Target: CYP3A4 (Nanodisc Reconstituted) Start->Target Binding Assay SPR Biacore™ 8K (SPR) Optimal for Fragments Target->SPR BLI Octet® R8 (BLI) Sub-optimal for <200 Da Target->BLI ITC MicroCal PEAQ-ITC High Sample Consumption Target->ITC Data Kinetic & Thermodynamic Data (KD, kon, koff) SPR->Data High Confidence BLI->Data Low S/N Ratio ITC->Data Enthalpy Profile

Fig 1: Target validation workflow comparing SPR, BLI, and ITC for fragment-sized ligands.

Self-Validating Experimental Protocol: SPR Workflow for DIPN-CYP3A4 Binding

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes internal controls and specific assay geometries to prevent false positives caused by non-specific binding or protein denaturation.

Step 1: Target Preparation & Immobilization
  • Causality: CYP3A4 is an integral membrane enzyme. Solubilizing it in standard detergents often leads to aggregation or the irreversible loss of the critical heme group. Therefore, CYP3A4 must be reconstituted into lipid Nanodiscs (e.g., using MSP1D1 scaffold proteins) to maintain its native, functional conformation.

  • Procedure: Use a Biacore Series S Sensor Chip NTA. Prime the fluidics with running buffer (10 mM HEPES, 150 mM NaCl, 50 µM EDTA, 0.05% Tween-20, pH 7.4). Inject 500 µM NiCl₂ for 60 seconds to activate the NTA surface. Inject His-tagged CYP3A4-Nanodiscs at 10 µg/mL until a capture level of ~3000 Response Units (RU) is achieved.

  • Validation: The use of reversible Ni-NTA capture avoids harsh amine-coupling chemistry, which could modify critical lysine residues near the active site and artificially destroy the enzyme's binding kinetics.

Step 2: Single-Cycle Kinetics (SCK) Titration
  • Causality: CYP3A4 is highly sensitive to standard acidic or basic SPR regeneration solutions (e.g., 10 mM Glycine-HCl or 50 mM NaOH), which would immediately strip the heme group. Single-Cycle Kinetics (SCK) avoids regeneration entirely by injecting increasing concentrations of the ligand sequentially in a single continuous binding cycle.

  • Procedure: Prepare a 5-point concentration series of DIPN (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM) in running buffer strictly matched with 1% DMSO to prevent bulk refractive index shifts. Inject from lowest to highest concentration (Contact time: 60s, Dissociation time: 120s per injection). After the final and highest concentration injection, allow a 600s final dissociation phase.

Step 3: Internal Controls and Reference Subtraction
  • Positive Control: Inject Ketoconazole (1 µM), a known high-affinity imidazole-based CYP3A4 inhibitor, to verify the functional integrity and proper folding of the immobilized enzyme[2][4].

  • Negative Control / Reference: Route all injections over a reference channel (Flow Cell 1) captured with "empty" Nanodiscs (scaffold protein and lipids, but no CYP3A4). Subtract the reference channel data (Fc2 - Fc1) to mathematically eliminate non-specific lipid binding and bulk DMSO shifts.

Step 4: Data Analysis & Mechanistic Interpretation

Fit the double-referenced sensorgrams using a 1:1 Langmuir binding model. If multiphasic binding kinetics are observed (a fast initial binding followed by a slower conformational adjustment), apply a two-state reaction model. This multiphasic behavior is a documented hallmark of azoles adopting multiple orientations within the CYP3A4 active site[4].

Mechanism DIPN DIPN Unsubstituted Imidazole Nitrogen Coordination Coordinate Covalent Bond Type II Spectral Shift DIPN->Coordination Electron Pair Donor CYP CYP3A4 Enzyme Ferric (Fe3+) Heme Core CYP->Coordination Electron Pair Acceptor Inhibition Enzyme Inhibition Altered Substrate Metabolism Coordination->Inhibition Blocks Active Site

Fig 2: Mechanistic pathway of DIPN coordinating with the CYP3A4 heme iron to induce inhibition.

References

  • Source: PubMed Central (PMC)
  • CYP3A4 Inhibitors | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Source: eScholarship.
  • Source: Biochemistry (ACS Publications)

Sources

Comparative

A Comparative Guide to Cross-Validation of HPLC and LC-MS Methods for Imidazole Derivative Quantification

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Imidazole derivatives, a class of hete...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Imidazole derivatives, a class of heterocyclic compounds integral to numerous therapeutic agents, demand robust and reliable analytical methods for their measurement in various matrices.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful techniques employed for this purpose.[1][3][4][5] This guide provides a comprehensive comparison and a detailed protocol for the cross-validation of these two methods, ensuring data integrity and consistency across different analytical platforms. This is particularly crucial when methods are transferred between laboratories or when a project transitions from a research and development phase, often reliant on the high sensitivity of LC-MS, to a routine quality control environment where the robustness of HPLC is favored.[6]

The Cornerstones of Quantification: HPLC-UV and LC-MS/MS

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC

HPLC is a well-established chromatographic technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4][5][7] When coupled with a UV-Vis detector, it offers a simple, cost-effective, and highly reproducible method for quantifying compounds that possess a UV chromophore, a common feature in many imidazole derivatives.[2][8] Its robustness and ease of use make it a staple in quality control laboratories for routine analysis, purity testing, and stability studies.[3][5][9]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Selectivity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10][11][12] This hyphenated technique provides exceptional sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations, even in complex biological matrices.[10][12][13][14] LC-tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, making it the gold standard for bioanalytical studies, metabolite identification, and trace-level impurity analysis.[11][13][14]

The Imperative of Cross-Validation

When two distinct analytical methods are used to measure the same analyte within a drug development program, a cross-validation study is essential to demonstrate that the results are equivalent and interchangeable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines underscore the importance of such validation to ensure data consistency and reliability.[15][16][17][18]

The primary objective of this cross-validation is to ensure that any observed differences in concentration are due to the inherent variability of the sample and not a bias between the two analytical methods.

A Step-by-Step Guide to Cross-Validation

This section details a comprehensive protocol for the cross-validation of an HPLC-UV and an LC-MS/MS method for the quantification of an imidazole derivative in a pharmaceutical formulation.

Part 1: Individual Method Validation

Before a cross-validation can be performed, both the HPLC-UV and LC-MS/MS methods must be individually validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[19][20][21][22] The key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components.[17][19][23][24]No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[19][24][25][26]Correlation coefficient (r²) ≥ 0.999.[24]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[20][25][26]Typically 80% to 120% of the test concentration for an assay.[26]
Accuracy The closeness of the test results to the true value.[19][23][24][26]Within ±2.0% of the nominal value.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23][24][26]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25][27]Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25][27]Typically determined at a signal-to-noise ratio of 10:1.[25]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23][28][29][30][31]System suitability parameters must be met under all varied conditions.
Part 2: The Cross-Validation Protocol

Once both methods are individually validated, the cross-validation study can proceed.

Experimental Workflow for Cross-Validation

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Detailed Steps:

  • Sample Preparation: Prepare a minimum of three independent batches of the drug product. For each batch, prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). This can be achieved by spiking a placebo matrix with known amounts of the imidazole derivative reference standard.

  • Analysis: Analyze each prepared sample in triplicate using both the validated HPLC-UV and the validated LC-MS/MS method.

  • Data Evaluation:

    • For each concentration level and each method, calculate the mean concentration and the relative standard deviation (%RSD).

    • Compare the mean concentrations obtained from the HPLC-UV method with those from the LC-MS/MS method for each concentration level.

    • Calculate the percentage difference between the two methods for each level using the following formula:

  • Acceptance Criteria: The mean results from the two methods should be in close agreement. A common acceptance criterion is that the percentage difference between the mean values should not exceed 5.0%.

Comparative Data Summary

The results of the cross-validation study should be presented in a clear and concise table.

Concentration LevelMean Concentration by HPLC-UV (µg/mL)%RSD (HPLC-UV)Mean Concentration by LC-MS/MS (µg/mL)%RSD (LC-MS/MS)% Difference
80% 80.50.879.81.10.87%
100% 101.20.6100.50.90.69%
120% 119.50.7120.81.0-1.08%

Addressing Potential Discrepancies and Challenges

Matrix Effects in LC-MS

A significant challenge in LC-MS analysis, particularly in biological matrices, is the potential for matrix effects.[32][33][34] Co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[33][34][35][36] During method development for LC-MS, it is crucial to evaluate and mitigate matrix effects, for instance, by using a stable isotope-labeled internal standard or by optimizing the sample preparation procedure to remove interfering substances.[33]

Robustness Testing

Robustness testing is a critical component of method validation that assesses the reliability of an analytical procedure when subjected to small, deliberate variations in method parameters.[23][28][29][30][31] For HPLC, these parameters might include the pH of the mobile phase, column temperature, and flow rate.[29] For LC-MS, parameters such as source temperature and gas flows should also be considered. Demonstrating robustness provides confidence that the method will perform consistently in routine use.[28][31]

G cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Reliability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Consistency under variation

Sources

Validation

A Comparative Analysis of the Insecticidal Efficacy of 4,5-Dimethylated Imidazolidine Analogues

In the relentless pursuit of novel and effective insecticides, the structural modification of existing pharmacophores remains a cornerstone of agrochemical research. This guide provides an in-depth comparison of the inse...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and effective insecticides, the structural modification of existing pharmacophores remains a cornerstone of agrochemical research. This guide provides an in-depth comparison of the insecticidal activity of four stereoisomeric 4,5-dimethylated imidazolidine analogues of a nitromethylene analogue of imidacloprid (CH-IMI). By examining their stereospecific synthesis, affinity for the nicotinic acetylcholine receptor (nAChR), and insecticidal potency against the housefly, Musca domestica, we aim to elucidate the critical role of stereochemistry in the bioactivity of this important class of insecticides. This document is intended for researchers, scientists, and professionals in the field of drug development and pest management, offering both synthesized data and detailed experimental methodologies to support further research and development.

Introduction: The Significance of Neonicotinoid Analogue Development

Neonicotinoid insecticides, such as the widely used imidacloprid, exert their insecticidal effect by acting as agonists at the insect nicotinic acetylcholine receptor (nAChR)[1][2]. This mode of action leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death[1][3]. The imidazolidine ring is a key structural component of many neonicotinoids, and modifications to this moiety can significantly impact their insecticidal activity and selectivity[4][5][6]. The introduction of methyl groups at the 4 and 5 positions of the imidazolidine ring creates chiral centers, leading to stereoisomers with potentially distinct biological activities. Understanding the structure-activity relationships (SAR) of these stereoisomers is crucial for the rational design of more potent and selective insecticides. This guide focuses on four such analogues: (4R,5R), (4S,5S), (4R,5S), and (4S,5R)-di-methylated CH-IMI.

Stereospecific Synthesis of 4,5-Dimethylated Imidazolidine Analogues

The synthesis of the four stereoisomers of 4,5-dimethylated CH-IMI hinges on the stereospecific preparation of the corresponding chiral 1,2-diamines, which serve as the precursors for the imidazolidine ring.

Experimental Protocol: Synthesis of a Representative (4S,5R)-4,5-dimethyl-CH-IMI

This protocol outlines the key steps for the synthesis of the most active analogue, the (4S,5R)-diMe-CH-IMI.

Step 1: Synthesis of the Chiral Diamine Precursor

  • Starting Material: Commercially available (2R,3R)-2,3-butanediol.

  • Mesylation: The diol is converted to its dimesylate by reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Azide Substitution: The dimesylate is then subjected to a double nucleophilic substitution with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the corresponding diazide with inversion of stereochemistry.

  • Reduction to Diamine: The diazide is reduced to the (2S,3R)-2,3-butanediamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Pd-C).

Step 2: Formation of the Imidazolidine Ring

  • Reaction with Carbon Disulfide: The resulting chiral diamine is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent to form the corresponding 4,5-dimethylimidazolidine-2-thione.

Step 3: S-Methylation and Amination

  • S-Methylation: The thione is S-methylated using a methylating agent like methyl iodide in a suitable solvent.

  • Amine Coupling: The resulting S-methylated intermediate is then reacted with the appropriate amine, in this case, the nitromethylene amine, to form the 2-nitroimino-imidazolidine core.

Step 4: N-Alkylation with the Pyridylmethyl Moiety

  • Final Coupling: The 2-nitroimino-imidazolidine is N-alkylated with 3-(chloromethyl)pyridine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to yield the final (4S,5R)-4,5-dimethyl-CH-IMI product.

  • Purification: The final product is purified by column chromatography on silica gel.

G

Comparative Insecticidal Activity and Receptor Affinity

The insecticidal activity of the four stereoisomers was evaluated against adult female houseflies (Musca domestica), and their affinity for the housefly nAChR was determined through radioligand binding assays. The results clearly demonstrate a strong dependence of biological activity on the stereochemistry of the 4,5-dimethyl substituents.

Data Summary
Analogue ConfigurationnAChR Affinity (Ki, nM)Insecticidal Activity (LD50, nmol/fly)
(4S,5R)-diMe 0.39 0.023
(4R,5S)-diMe2.40.045
(4R,5R)-diMe2.50.045
(4S,5S)-diMe51> 0.2

Data sourced from Yamamura et al. (2023)[1][7].

Analysis of Structure-Activity Relationships (SAR)

The experimental data reveal a clear and significant trend in the biological activity of the four stereoisomers.

  • Highest Activity: The (4S,5R)-diMe analogue exhibited the highest affinity for the housefly nAChR (Ki = 0.39 nM) and, correspondingly, the most potent insecticidal activity (LD50 = 0.023 nmol/fly)[1][7]. This suggests that the trans configuration with the (4S,5R) stereochemistry provides the optimal fit within the binding pocket of the receptor.

  • Intermediate Activity: The (4R,5S)-diMe and (4R,5R)-diMe analogues displayed comparable and intermediate levels of both receptor affinity and insecticidal potency[1][7]. Their activity was approximately 6-fold weaker than the (4S,5R) isomer in terms of receptor binding[1].

  • Lowest Activity: The (4S,5S)-diMe analogue showed the lowest affinity for the nAChR, being about 130-fold weaker than the most active (4S,5R) isomer[1]. This poor receptor binding translated to significantly lower insecticidal activity.

These findings underscore the critical importance of the spatial arrangement of the methyl groups on the imidazolidine ring for effective interaction with the nAChR. The order of insecticidal potency directly mirrors the order of receptor affinity: (4S,5R) > (4R,5S) ≈ (4R,5R) > (4S,5S)[1][7]. This strong correlation indicates that the primary determinant of the insecticidal activity of these compounds is their ability to bind to the target receptor[5].

sar_diagram cluster_activity Biological Activity cluster_property Molecular Properties title Structure-Activity Relationship of 4,5-Dimethylated Imidazolidine Analogues high_activity {High Activity | (4S,5R)-diMe} receptor_fit {Optimal Receptor Fit | High nAChR Affinity} high_activity->receptor_fit correlates with mid_activity {Intermediate Activity | (4R,5S)-diMe & (4R,5R)-diMe} moderate_fit {Moderate Receptor Fit | Intermediate nAChR Affinity} mid_activity->moderate_fit correlates with low_activity {Low Activity | (4S,5S)-diMe} poor_fit {Poor Receptor Fit | Low nAChR Affinity} low_activity->poor_fit correlates with

Mode of Action: Interaction with the Nicotinic Acetylcholine Receptor

The 4,5-dimethylated imidazolidine analogues, like other neonicotinoids, act as agonists at the insect nAChR. The binding of these molecules to the receptor mimics the action of the natural neurotransmitter, acetylcholine, but with a much higher affinity and resistance to metabolic breakdown. This leads to a persistent opening of the ion channel, causing an uncontrolled influx of cations and depolarization of the postsynaptic membrane. The result is a continuous firing of nerve impulses, leading to the characteristic symptoms of neonicotinoid poisoning: tremors, paralysis, and ultimately, death of the insect.

The stereochemistry of the 4,5-dimethyl substituents directly influences how the molecule docks into the nAChR binding site. The superior activity of the (4S,5R) isomer suggests that its specific three-dimensional shape allows for more favorable interactions with key amino acid residues within the receptor's binding pocket, leading to a more stable and prolonged activation of the receptor[1][7].

moa_diagram

Experimental Protocol: Insecticidal Bioassay Against Musca domestica

The following is a representative protocol for determining the insecticidal activity (LD50) of the test compounds against adult female houseflies by injection, based on the methodologies described in the reference literature[1].

1. Insect Rearing:

  • A susceptible strain of Musca domestica is reared under controlled laboratory conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

  • Larvae are reared on a standard diet (e.g., a mixture of wheat bran, yeast, and water).

  • Adult flies are provided with a diet of sugar and water.

2. Preparation of Test Solutions:

  • The synthesized 4,5-dimethylated imidazolidine analogues are dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution of a known concentration.

  • A series of serial dilutions are prepared from the stock solution to create a range of concentrations for testing.

3. Dosing and Application:

  • Adult female houseflies, 3-5 days post-emergence, are used for the bioassay.

  • The flies are briefly anesthetized using carbon dioxide.

  • A specific volume (e.g., 0.2 µL) of each test solution is injected into the thoracic region of each fly using a micro-syringe.

  • A control group is treated with the solvent only.

  • For each concentration and the control, a sufficient number of flies (e.g., 20-30) are treated.

4. Observation and Data Collection:

  • After treatment, the flies are placed in clean containers with access to food and water.

  • Mortality is assessed at a specified time point, typically 24 hours post-treatment.

  • Flies that are unable to move or show only slight twitching when prodded are considered dead.

5. Data Analysis:

  • The mortality data for each concentration are corrected for any mortality in the control group using Abbott's formula.

  • The corrected mortality data are then subjected to probit analysis to determine the LD50 value (the dose required to kill 50% of the test population) and its 95% confidence intervals.

Conclusion

The comparative analysis of the four stereoisomers of 4,5-dimethylated CH-IMI unequivocally demonstrates the profound impact of stereochemistry on insecticidal activity. The (4S,5R) configuration stands out as the most potent analogue, exhibiting both the highest affinity for the housefly nicotinic acetylcholine receptor and the most effective insecticidal action. This strong correlation between receptor binding and insecticidal potency reinforces the nAChR as the primary target for this class of compounds. The findings presented in this guide provide valuable insights for the rational design of future neonicotinoid insecticides, highlighting the potential for stereochemically optimized structures to yield compounds with enhanced efficacy. Further research could explore the selectivity of these analogues against non-target organisms and investigate their metabolic stability, which are also critical factors in the development of environmentally safer and more effective crop protection agents.

References

  • Yamamura, M., Nagaoka, H., & Nishiwaki, H. (2023). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science, 48(4), 237-241. [Link]

  • Zhuang, A. X., Zhang, Y. X., Zhang, H., & Liu, Z. W. (2016). The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine. Insect science, 23(5), 688–694. [Link]

  • Kagabu, S. (2010). Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs. Journal of Agricultural and Food Chemistry, 58(5), 2831-2839. [Link]

  • Nishiwaki, H., Nagaoka, H., Yamamura, M., & Akamatsu, M. (2012). Synthesis of imidacloprid derivatives with a chiral alkylated imidazolidine ring and evaluation of their insecticidal activity and affinity to the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry, 20(21), 6339–6346. [Link]

  • Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in pharmacological sciences, 22(11), 573–580.
  • Kagabu, S., Moriya, K., Shibuya, K., Hattori, Y., Tsuboi, S., & Shiokawa, K. (1992). 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidine and related compounds as potential new insecticides. Journal of Agricultural and Food Chemistry, 40(9), 1647-1651.
  • Nishiwaki, H., Nagaoka, H., Yamamura, M., & Akamatsu, M. (2012). Synthesis of imidacloprid derivatives with a chiral alkylated imidazolidine ring and evaluation of their insecticidal activity and affinity to the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry, 20(21), 6339-6346. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247–268.
  • Kagabu, S. (2007). Insecticidal and neuroblocking potencies of variants of the imidazolidine moiety of imidacloprid-related neonicotinoids and the relationship to partition coefficient and charge density on the pharmacophore. Journal of agricultural and food chemistry, 55(5), 1938–1944. [Link]

  • Yamamura, M., Nagaoka, H., & Nishiwaki, H. (2023). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Pest Management Science, 79(11), 4627-4632. [Link]

Sources

Comparative

Benchmarking the selectivity of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile against a panel of kinases

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Introduction & Mechanistic Context In the landscape of targeted thera...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Introduction & Mechanistic Context

In the landscape of targeted therapeutics, the imidazole scaffold is a highly privileged pharmacophore, frequently utilized to anchor small molecules to the ATP-binding cleft of protein kinases. However, the line between a highly selective chemical probe and a promiscuous pan-kinase inhibitor is dictated by minute structural variations.

This guide provides a rigorous benchmarking framework for 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile (hereafter referred to as 5-DMIP ). We objectively compare its selectivity profile against industry-standard reference inhibitors: Staurosporine (a promiscuous pan-kinase inhibitor) and SB203580 (a selective p38 MAPK inhibitor).

The Causality of Selectivity

Kinases share a highly conserved ATP-binding pocket. Promiscuous inhibitors like Staurosporine bind indiscriminately across the kinome, leading to severe off-target toxicity. In contrast, the 4,5-dimethylimidazole core of 5-DMIP is designed to form highly specific hydrogen bonds with the hinge region of specific kinase families (e.g., MAPK), while the pentanenitrile tail extends into the hydrophobic DFG-out pocket, creating steric clashes with non-target kinases.

Pathway Stimulus Extracellular Stimulus (Stress, Cytokines) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor MAP3K MAP3K (e.g., ASK1) Receptor->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K MAPK p38 MAPK (Target Kinase) MAP2K->MAPK Substrate Downstream Effectors (e.g., MAPKAPK2) MAPK->Substrate Inhibitor 5-DMIP (Selective Inhibitor) Inhibitor->MAPK Specific Block PanInhibitor Staurosporine (Pan-Inhibitor) PanInhibitor->Receptor PanInhibitor->MAP3K PanInhibitor->MAPK Promiscuous Block

Fig 1: MAPK signaling cascade illustrating 5-DMIP's targeted intervention vs. pan-inhibition.

Benchmarking Methodology: A Self-Validating System

To establish absolute trustworthiness in our selectivity claims, we employ a two-tiered, self-validating experimental workflow. Relying on a single assay format often introduces systemic bias; therefore, we pair a thermodynamic binding assay with an orthogonal functional readout.

  • Thermodynamic Profiling via Active-Site Competition: We first utilize the KINOMEscan methodology[1]. Causality: Traditional enzymatic assays are highly dependent on the Michaelis constant for ATP ( KmATP​ ), which varies wildly across the kinome. By using a competition binding assay, we measure the true thermodynamic affinity ( Kd​ ) of 5-DMIP independent of ATP concentration, preventing false negatives that occur when high intracellular ATP outcompetes the inhibitor[1].

  • Orthogonal Functional Validation via TR-FRET: Because binding does not strictly guarantee catalytic inhibition, we validate primary hits using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[2]. Causality: TR-FRET introduces a time-delayed measurement that effectively eliminates interference from compound auto-fluorescence and light scattering[3]. This ensures the calculated IC50​ is an accurate reflection of functional kinase inhibition in a physiological environment[2].

Workflow Compound Synthesize & Purify 5-DMIP Primary Primary Screening (KINOMEscan) Compound->Primary Selectivity Selectivity Profiling (S-Score Calculation) Primary->Selectivity Orthogonal Orthogonal Validation (TR-FRET Assay) Selectivity->Orthogonal Data Data Integration & Benchmarking Orthogonal->Data

Fig 2: Self-validating benchmarking workflow from thermodynamic screening to functional validation.

Step-by-Step Experimental Protocols

Protocol 1: Active-Site Competition Binding Assay (Thermodynamic Profiling)

Based on the industry-standard KINOMEscan methodology established by[1]:

  • Kinase Tagging: Express the target kinases as fusions with T7 bacteriophage in E. coli derived from the BL21 strain.

  • Ligand Immobilization: Prepare an affinity resin by treating Streptavidin-coated magnetic beads with a biotinylated broad-spectrum kinase ligand.

  • Competition Reaction: Incubate the tagged kinases, the immobilized ligand, and 5-DMIP (at varying concentrations from 0.1 nM to 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature[1].

  • Quantification: Elute the bound kinases and quantify the amount of T7 phage DNA using quantitative real-time PCR (qPCR)[1]. Calculate the Kd​ based on the dose-response curve.

Protocol 2: TR-FRET Kinase Activity Assay (Functional Validation)

Adapted from established high-throughput autophosphorylation protocols by [2]:

  • Reaction Assembly: In a 384-well microplate, combine 5-DMIP, recombinant target kinase (e.g., p38α), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4].

  • Catalysis: Initiate the reaction by adding ATP at the specific KmATP​ for the target kinase. Incubate for 60 minutes at room temperature[4].

  • Detection Phase: Halt the reaction by adding EDTA. Introduce the TR-FRET detection mixture containing a Europium ( Eu3+ )-labeled anti-phospho antibody (donor) and Streptavidin-allophycocyanin (APC) (acceptor)[5].

  • Signal Acquisition: Excite the donor at 337 nm. Measure the time-delayed emission ratio of the acceptor (665 nm) to the donor (620 nm) using a microplate reader[6]. Calculate the IC50​ using a 4-parameter logistic fit.

Comparative Performance Data

To objectively benchmark 5-DMIP, we evaluated it against a mini-panel of diverse kinases representing different branches of the kinome tree.

Table 1: Thermodynamic Affinity ( Kd​ in nM) via KINOMEscan

Lower values indicate stronger binding affinity. Values >10,000 nM indicate no significant binding.

Target KinaseKinase Family5-DMIP ( Kd​ )SB203580 ( Kd​ )Staurosporine ( Kd​ )
p38α MAPK12 nM 8 nM3 nM
EGFR RTK>10,000 nM>10,000 nM15 nM
ABL1 TK8,500 nM>10,000 nM22 nM
SRC TK>10,000 nM>10,000 nM5 nM
AKT1 AGC>10,000 nM>10,000 nM18 nM
Table 2: Functional Inhibition ( IC50​ ) & Selectivity Metrics

The Selectivity Score ( S35​ ) is calculated as the fraction of kinases inhibited by >65% at a 1 µM screening concentration. A lower S-score indicates higher selectivity.

CompoundPrimary Target IC50​ (TR-FRET)Selectivity Score ( S35​ at 1 µM)Off-Target Liability
5-DMIP 24 nM (p38α)0.04 Very Low
SB203580 15 nM (p38α)0.03Low
Staurosporine 2-10 nM (Pan-kinase)0.88Extremely High

Data Interpretation & Causality Analysis

The benchmarking data clearly demonstrates that 5-DMIP functions as a highly selective kinase inhibitor, closely mirroring the profile of the established probe SB203580, while vastly outperforming Staurosporine in safety metrics.

Mechanistic Drivers of the Data:

  • Hinge Region Anchoring: The sub-30 nM functional inhibition ( IC50​=24 nM) against p38α is driven by the 4,5-dimethylimidazole core. This moiety acts as a bioisostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • Steric Exclusion: Why does 5-DMIP fail to bind EGFR or SRC ( Kd​>10,000 nM)? The pentanenitrile tail of 5-DMIP is highly flexible but sterically demanding. In kinases with bulky "gatekeeper" residues (like Threonine in EGFR), this tail clashes with the binding pocket walls, preventing the molecule from achieving a thermodynamically stable conformation.

  • Translational Impact: With an S35​ score of 0.04, 5-DMIP exhibits an exceptionally clean off-target profile. This makes it a superior candidate for cellular assays where untangling specific pathway biology from generalized cytotoxicity is paramount.

References

  • Fabian, M. A., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23.3 (2005): 329-336. URL: [Link]

  • Moshinsky, D. J., et al. "A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype." Journal of Biomolecular Screening 8.4 (2003): 447-452. URL:[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Technical Resource Library. URL:[Link]

Sources

Validation

A Comprehensive Guide to the In Vitro and In Vivo Efficacy of Novel Imidazole-Based Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Oncology (Kinase/Aromatase Inhibition) and Mycology (CYP51 Inhibition) Executive Summary The imidazole scaffold—a five-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Oncology (Kinase/Aromatase Inhibition) and Mycology (CYP51 Inhibition)

Executive Summary

The imidazole scaffold—a five-membered heterocyclic ring containing two nitrogen atoms—remains one of the most versatile and privileged structures in rational drug design[1]. Its unique electron distribution allows it to act simultaneously as a hydrogen bond donor and acceptor, enabling high-affinity interactions with diverse biological targets[1]. This guide provides an objective, data-driven comparison of novel imidazole derivatives against standard therapeutics, analyzing both their in vitro potency and their translational in vivo efficacy.

Mechanistic Foundations of Imidazole Derivatives

The pharmacological success of imidazole compounds stems from their ability to selectively bind metalloenzymes and receptor tyrosine kinases (RTKs).

  • Anticancer Mechanisms: Novel imidazole derivatives are heavily engineered to competitively bind the ATP-binding pockets of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF[2]. By displacing ATP, these compounds inhibit auto-phosphorylation, effectively shutting down downstream PI3K/AKT and MAPK signaling cascades, leading to G1/S phase cell cycle arrest and caspase-mediated apoptosis[2][3].

  • Antifungal Mechanisms: In fungal pathogens, imidazoles target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme[4]. The unhindered nitrogen (N3) of the imidazole ring coordinates directly with the heme iron of CYP51, halting the synthesis of ergosterol. This leads to the accumulation of toxic methylated sterols, compromising fungal cell membrane integrity and resulting in cell death[4].

EGFR_Pathway A Novel Imidazole Derivative (e.g., Benzimidazole-Hydrazone) B EGFR Tyrosine Kinase Domain (ATP-Binding Pocket) A->B Competitive Binding C Inhibition of Auto-phosphorylation B->C Blocks Activation D Downstream Signaling Arrest (PI3K/AKT & MAPK Pathways) C->D Signal Suppression E Cell Cycle Arrest (G1/S Phase) D->E Decreased Proliferation F Apoptosis Induction (Caspase-3 Activation) D->F Pro-apoptotic Shift

Caption: Mechanism of action for novel imidazole-based EGFR inhibitors inducing apoptosis.

In Vitro Efficacy: Benchmarking Potency

In vitro screening serves as the critical first filter in drug development, isolating compounds with high intrinsic target affinity before pharmacokinetic variables are introduced. Recent studies highlight the superior potency of hybridized imidazole scaffolds compared to legacy drugs.

For instance, novel benzimidazole-hydrazone hybrids (e.g., Compound 29) have demonstrated dual inhibition of EGFR and BRAF with IC50 values as low as 0.09 μM, rivaling the clinical standard Erlotinib[2]. In mycology, novel agents like NND-502 exhibit Minimum Inhibitory Concentrations (MIC) against Candida albicans that are 1 to 4 times lower than Fluconazole[5].

Table 1: In Vitro Comparative Efficacy of Novel Imidazoles vs. Standard Therapeutics
Compound Class / DesignationTarget Pathogen / Cell LinePrimary Mechanism of ActionIn Vitro Efficacy (IC50 / MIC)Standard Comparator (Efficacy)
Benzimidazole-Hydrazone (Cmpd 29) Cancer: EGFR/BRAFDual Kinase InhibitionIC50 = 0.09 μM (EGFR)Erlotinib (IC50 = 0.08 μM)[2]
Imidazole-Pyridine Hybrid (5e) Breast Cancer: BT-474Multi-target / CytotoxicityIC50 < 50 μMDoxorubicin[6]
Substituted Imidazole (Kim-161) Urothelial Carcinoma: T24PTK6/FLT3 InhibitionIC50 = 56.11 µMTirbanibulin[3]
NND-502 (Antimycotic) Fungi: C. albicansCYP51 Inhibition1-4x lower MIC than FCZFluconazole (FCZ)[5]
Biphenyl Imidazole (12g) Fungi: C. albicansCYP51 InhibitionMIC = 0.03125 - 2 μg/mLKetoconazole[4]

In Vivo Efficacy: Bridging the Translational Gap

While in vitro data confirms target engagement, in vivo models validate the compound's pharmacokinetic profile—specifically its metabolic stability, bioavailability, and tissue penetration.

  • Oncology Translation: Imidazole-pyridine hybrid 5e demonstrated significant in vivo efficacy by retarding Ehrlich ascites carcinoma (EAC) tumor growth in mice following intraperitoneal administration. Crucially, histopathological analysis confirmed that this tumor suppression occurred without inducing systemic organ toxicity, validating the structural modifications made to enhance lipophilicity and target selectivity[6].

  • Mycology Translation: The novel imidazole NND-502 showcased exceptional tissue penetration in a rat model of pulmonary aspergillosis. Intravenous administration of NND-502 achieved a 90% survival rate at a dose of 2.5 mg/kg/day. In stark contrast, the standard therapeutic, Amphotericin B, yielded only a 30% survival rate even at a higher dose of 5 mg/kg/day[5]. This proves that the novel imidazole scaffold effectively overcomes the physiological barriers of lung tissue distribution that limit older polyene antifungals.

InVivo_Workflow A Compound Formulation (Vehicle Optimization) B Animal Model Inoculation (e.g., EAC or Xenograft) A->B Preparation C Drug Administration (IP / Oral / IV) B->C Post-Engraftment D In Vivo Monitoring (Tumor Volume & Survival) C->D Dosing Regimen E Endpoint Analysis (Histopathology & Biomarkers) D->E Efficacy Validation

Caption: Standardized in vivo workflow for evaluating the anticancer efficacy of imidazole compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), the following protocol for evaluating in vitro anticancer efficacy is designed as a self-validating system. It explicitly incorporates causality—explaining why each step is performed—and utilizes internal controls to prevent false-positive cytotoxicity readings.

Protocol: Standardized MTT Viability Assay for Imidazole-Based Anticancer Agents

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel imidazole derivatives against specific cancer cell lines (e.g., MCF-7, BT-474).

  • Cell Seeding and Adhesion:

    • Action: Seed cells at a density of 5×103 cells/well in a 96-well plate using complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Causality: The 24-hour incubation is mandatory to allow cells to adhere to the plastic substrate and re-enter the log (exponential) phase of growth. Testing compounds on non-adherent or senescent cells will skew anti-proliferative data.

  • Compound Preparation and Treatment:

    • Action: Prepare serial dilutions of the imidazole derivative in complete media. Ensure the final concentration of the DMSO vehicle never exceeds 0.1% (v/v). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib or Doxorubicin). Treat cells for 48 hours.

    • Causality: Capping DMSO at 0.1% is a critical self-validating step; higher concentrations induce solvent-mediated cytotoxicity, creating false positives. The positive control validates the assay's sensitivity to known kinase inhibitors.

  • MTT Incubation:

    • Action: Remove the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring of the MTT reagent, converting the soluble yellow dye into insoluble purple formazan crystals. This directly links metabolic activity to cell viability.

  • Solubilization and Quantification:

    • Action: Aspirate the MTT solution carefully. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: Absorbance at 570 nm is directly proportional to the number of living cells. By normalizing the absorbance of treated wells against the vehicle control, researchers can plot a highly accurate dose-response curve to calculate the IC50.

References

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives Source: Asian Journal of Research in Chemistry URL:1

  • Efficacy of NND-502, a novel imidazole antimycotic agent, in experimental models of Candida albicans and Aspergillus fumigatus infections Source: PubMed (nih.gov) URL:5

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases Source: PMC (nih.gov) URL:3

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo Source: ACS Omega (acs.org) URL:6

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI (mdpi.com) URL:2

  • Synthesis, Characterization, and Molecular Docking Study of Some Novel Imidazole Derivatives as Potential Antifungal Agents Source: ResearchGate URL:4

Sources

Safety & Regulatory Compliance

Safety

5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile proper disposal procedures

As a Senior Application Scientist, I approach the lifecycle management of bifunctional organic compounds through a lens of mechanistic reactivity. 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is a complex molecule tha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the lifecycle management of bifunctional organic compounds through a lens of mechanistic reactivity. 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is a complex molecule that combines an electron-rich, basic imidazole ring with an electrophilic aliphatic nitrile chain. This dual chemical nature dictates strict operational and disposal parameters to prevent hazardous cross-reactions, such as the generation of hydrogen cyanide (HCN) gas or violent exothermic acid-base neutralizations.

By embedding these chemical realities into your standard operating procedures, you transition from reactive compliance to proactive hazard engineering. The following guide provides the essential, self-validating protocols required to safely handle and dispose of this compound.

Mechanistic Hazard Profile & Causality

Understanding why a chemical behaves a certain way is the foundation of a robust laboratory safety system.

  • The Imidazole Moiety: The nitrogen atoms in the 1H-imidazole ring confer basicity and act as a corrosive irritant to biological tissues[1]. Incompatibility with strong acids and acid chlorides is high, as mixing can lead to violent, heat-generating reactions.

  • The Nitrile Moiety: Aliphatic nitriles are stable under neutral conditions but can undergo hydrolysis in the presence of strong aqueous acids or bases, potentially liberating toxic ammonia or organic acids[2]. More critically, uncontrolled combustion or mixing with strong oxidizers can release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[3].

Quantitative Safety & Logistical Data

To standardize laboratory operations, the following parameters must be integrated into your Chemical Hygiene Plan.

Operational ParameterSpecification / RequirementMechanistic Rationale
Chemical Classification Nitrogenous Heterocycle / Organic NitrileBifunctional reactivity requires strict isolation from both acids and oxidizers[1].
Primary Incompatibilities Strong acids, acid anhydrides, oxidizersPrevents exothermic degradation and potential HCN/NOx gas evolution[1].
Required Glove Material Nitrile (Standard) or Butyl RubberNitrile polymers resist degradation by polar aprotic and heterocyclic moieties[1].
Ventilation Standard Certified Chemical Fume HoodPrevents accumulation of combustible dust or toxic vapors in the breathing zone[1].
Final Disposal Route High-Temperature IncinerationEnsures complete thermal oxidation to CO2, H2O, and N2, preventing toxic byproducts[3].

Step-by-Step Methodologies

A self-validating disposal system requires physical and procedural checks at every stage to ensure chemical compatibility and containment integrity.

Protocol A: Routine Waste Segregation and Containerization
  • Preparation & PPE Verification: Before handling waste, don a flame-retardant lab coat, safety goggles, and nitrile gloves.

    • Self-Validation Step: Inflate gloves manually to check for micro-tears before use; imidazole derivatives can cause severe skin burns upon contact[1].

  • Container Selection: Select a sealable, airtight High-Density Polyethylene (HDPE) or glass waste container. Ensure the container is completely dry to prevent unwanted hydrolysis of the nitrile group.

  • Waste Segregation: Collect 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile waste in its pure form or in compatible organic solvent solutions[1]. Strictly prohibit the addition of any acidic or oxidizing waste streams to this container to eliminate the risk of HCN generation.

  • Labeling & Tracking: Attach a completed "Hazardous Waste" label immediately upon the first addition of waste[4]. The label must explicitly state "Toxic/Corrosive Organic Nitrile/Imidazole Derivative" to inform downstream waste handlers.

  • Secondary Containment: Store the sealed container in a designated, ventilated Waste Accumulation Area, utilizing secondary containment trays to capture potential leaks.

Protocol B: Emergency Spill Decontamination

Immediate, structured response prevents localized exposure from escalating into a facility-wide hazard.

  • Assessment & Evacuation: Determine the spill volume. For large spills (>500 mL or grams), immediately evacuate the area, secure the perimeter, and contact Environmental Health & Safety (EHS)[1].

  • Containment (Small Spills): Working from the outside in, surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[4].

    • Causality: Using chemically inert materials prevents the exothermic reactions that could occur if reactive or organic absorbents were used.

  • Mechanical Recovery: Using non-sparking tools (to avoid igniting potentially combustible dust or vapors), sweep the absorbed mixture into a heavy-duty, sealable plastic bag or compatible disposal container[4].

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water to neutralize residual imidazole traces. Collect all wash water as hazardous waste; do not allow it to enter municipal drains[5].

Disposal Pathway Visualization

The following logic tree dictates the operational flow from waste generation to final destruction.

G Start Waste Generation: 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Spill Accidental Spill Start->Spill Container Primary Containerization (Sealable, Airtight HDPE) Segregation->Container Label Apply Hazardous Waste Label (Corrosive/Toxic) Container->Label Assess Assess Volume Spill->Assess Small Small Spill Absorb with Sand/Vermiculite Assess->Small Large Large Spill Evacuate & Call EHS Assess->Large Small->Container Storage Secondary Containment (Ventilated Accumulation Area) Large->Storage EHS Intervention Label->Storage Disposal High-Temperature Incineration (Licensed Facility) Storage->Disposal

Workflow for the safe segregation, containment, and disposal of imidazole-nitrile derivatives.

References

  • Title: Movement of Selected Metals, Asbestos, and Cyanide in Soil: Applications to Waste Disposal Problems - EPA Source: epa.gov URL: [Link]

  • Title: NITRILES - CDC Stacks Source: cdc.gov URL: [Link]

  • Title: Imidazole - University of Washington Source: washington.edu URL: [Link]

Sources

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